molecular formula C10H11NO4 B132618 Methyl 4-acetamido-2-hydroxybenzoate CAS No. 4093-28-1

Methyl 4-acetamido-2-hydroxybenzoate

Cat. No.: B132618
CAS No.: 4093-28-1
M. Wt: 209.2 g/mol
InChI Key: LCXHOHRQXZMSQN-UHFFFAOYSA-N
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Description

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.>Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-acetamido-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6(12)11-7-3-4-8(9(13)5-7)10(14)15-2/h3-5,13H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXHOHRQXZMSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193934
Record name Methyl 4-(acetylamino)salicylate
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Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4093-28-1
Record name Benzoic acid, 4-(acetylamino)-2-hydroxy-, methyl ester
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Record name Methyl 4-acetamidosalicylate
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Record name Methyl 4-(acetylamino)salicylate
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Record name Methyl 4-(acetylamino)salicylate
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Record name METHYL 4-ACETAMIDOSALICYLATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-acetamido-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-acetamido-2-hydroxybenzoate, a significant organic compound, serves as a critical intermediate in the synthesis of various pharmaceutical agents and is also recognized as a process impurity in certain drug products. A thorough understanding of its physicochemical properties is paramount for researchers and professionals in drug development, enabling optimization of synthesis, formulation, and analytical methods. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines detailed experimental protocols for their determination, and presents logical workflows involving this compound.

Core Physicochemical Properties

This compound is a tan powder at room temperature.[1] Key identifiers and molecular properties are summarized in the table below.

PropertyValueSource
CAS Number 4093-28-1[2]
Molecular Formula C₁₀H₁₁NO₄[2]
Molecular Weight 209.2 g/mol [2]
Appearance Tan powder
Melting Point 146-147 °C
Boiling Point (Predicted) 405.1 ± 35.0 °C at 760 mmHg
Density (Predicted) 1.3 ± 0.1 g/cm³
pKa (Predicted) 9.29 ± 0.10

Solubility Profile

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, DMSO, methanol, phosphate buffer at various pH levels)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial.

  • Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, cease agitation and allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant. To ensure no solid particles are transferred, centrifugation of the sample followed by filtration through a 0.45 µm filter is recommended.

  • Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • The experiment should be performed in triplicate to ensure accuracy and precision.

Lipophilicity: Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter in drug discovery, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. An experimentally determined LogP value for this compound is not available in the public domain. The following protocol describes the widely used shake-flask method for LogP determination.

Experimental Protocol: LogP Determination (Shake-Flask Method)

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4; pre-saturated with n-octanol)

  • Separatory funnels or centrifuge tubes

  • Shaker

  • Analytical instrumentation (HPLC or UV-Vis spectrophotometer)

Procedure:

  • Prepare a stock solution of this compound in the aqueous phase.

  • Add equal volumes of the n-octanol and the aqueous solution of the compound to a separatory funnel or centrifuge tube.

  • Shake the mixture vigorously for a set period (e.g., 1 hour) to facilitate partitioning.

  • Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Carefully separate the n-octanol and aqueous layers.

  • Determine the concentration of this compound in each phase using a suitable analytical technique.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient (LogP = log₁₀(P)).

Logical Workflows and Relationships

This compound is a key player in several chemical and analytical processes. The following diagrams, generated using Graphviz, illustrate two such workflows.

Synthesis_of_Mosapride cluster_start Starting Material cluster_intermediate_synthesis Intermediate Synthesis cluster_mosapride_synthesis Mosapride Synthesis 4-Aminosalicylic_acid 4-Aminosalicylic Acid Methanol_Esterification Methanol Esterification 4-Aminosalicylic_acid->Methanol_Esterification Methyl_4-aminosalicylate Methyl 4-aminosalicylate Methanol_Esterification->Methyl_4-aminosalicylate Acetylation Acetylation (Acetic Anhydride) Methyl_4-aminosalicylate->Acetylation Target_Compound This compound Acetylation->Target_Compound Ethylation Ethylation Target_Compound->Ethylation Intermediate_1 Methyl 4-acetamido-2-ethoxybenzoate Ethylation->Intermediate_1 Chlorination Chlorination (NCS) Intermediate_1->Chlorination Intermediate_2 Methyl 4-acetamido-5-chloro-2-ethoxybenzoate Chlorination->Intermediate_2 Hydrolysis Hydrolysis Intermediate_2->Hydrolysis Intermediate_3 4-Amino-5-chloro-2-ethoxybenzoic acid Hydrolysis->Intermediate_3 Coupling Coupling with 4-(4-fluorobenzyl)-2-morpholinemethanamine Intermediate_3->Coupling Mosapride Mosapride Coupling->Mosapride

Caption: Synthetic pathway of Mosapride from 4-Aminosalicylic Acid.

Metoclopramide_Impurity_Analysis cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Metoclopramide HCl (API or Formulation) Dissolution Dissolution in Methanol/Water Sample->Dissolution Spiking Spiking with Impurity Standards (including this compound) Dissolution->Spiking Dilution Dilution to Working Concentration Spiking->Dilution Prepared_Sample Prepared Sample for Analysis Dilution->Prepared_Sample Injection Injection into HPLC System Prepared_Sample->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection UV and/or Mass Spectrometry Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Peak Integration and Identification Chromatogram->Peak_Integration Quantification Quantification against Reference Standard Peak_Integration->Quantification Report Impurity Profile Report Quantification->Report

Caption: Analytical workflow for Metoclopramide impurity profiling.

Conclusion

This technical guide consolidates the available physicochemical data for this compound and provides standardized protocols for the experimental determination of key properties like solubility and lipophilicity. The presented logical workflows highlight its significance as both a synthetic intermediate and a pharmaceutical impurity. For researchers and drug development professionals, this information serves as a foundational resource for further investigation and application of this compound in their respective fields. The lack of extensive experimental data in the literature underscores the opportunity for further research to fully characterize this important molecule.

References

Methyl 4-acetamido-2-hydroxybenzoate CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Methyl 4-acetamido-2-hydroxybenzoate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key chemical intermediate with significant applications in the pharmaceutical industry.[1] Its precise structure and high purity are crucial for its role as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its primary application in drug development.

Chemical Structure and Identification

This compound is an aromatic compound, a derivative of salicylic acid. Its structure consists of a benzene ring substituted with a methyl ester group, a hydroxyl group, and an acetamido group.

  • Chemical Structure:

    • The IUPAC name for this compound is methyl 4-(acetylamino)-2-hydroxybenzoate.

    • The structure can be represented by the SMILES string: COC(=O)c1ccc(NC(=O)C)cc1O.[2][3]

Physicochemical and Quantitative Data

The key properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 4093-28-1[2][4][5]
Molecular Formula C₁₀H₁₁NO₄[2][4][6]
Molecular Weight 209.20 g/mol [2][3][4]
Appearance Light Brown Solid / Solid[5]
Melting Point 146-147 °C[7]
Boiling Point (Predicted) 405.1 ± 35.0 °C[7]
Density (Predicted) 1.317 ± 0.06 g/cm³[7]
Purity ≥97%
Storage Conditions 2-8°C Refrigerator, Inert Atmosphere[5][7]
InChI Key LCXHOHRQXZMSQN-UHFFFAOYSA-N
Synonyms 4-(Acetylamino)-2-hydroxy-benzoic Acid Methyl Ester, 4-Acetylaminosalicylic Acid Methyl Ester, Ethopabate Related Compound A[4][5]

Experimental Protocol: Synthesis

A common and high-yield method for the synthesis of this compound involves the acetylation of Methyl 4-amino-2-hydroxybenzoate.[8][9]

4.1 Materials and Reagents:

  • Methyl 4-amino-2-hydroxybenzoate (50.7 g, 303.6 mmol)[8][9]

  • Ethyl acetate (750 mL)[8][9]

  • Water (250 mL)[8][9]

  • Sodium bicarbonate (34.9 g, 415.5 mmol)[8][9]

  • Acetyl chloride (29.7 mL, 415.5 mmol)[8][9]

  • Brine solution

  • Anhydrous sodium sulfate

4.2 Step-by-Step Procedure:

  • Preparation of Reaction Mixture: In a suitable reaction vessel, dissolve Methyl 4-amino-2-hydroxybenzoate (50.7 g) in ethyl acetate (750 mL).[8][9] Add a solution of sodium bicarbonate (34.9 g) in water (250 mL).[8][9]

  • Cooling: Cool the stirred mixture to 0°C.[8][9]

  • Acetylation: Slowly add acetyl chloride (29.7 mL) dropwise to the mixture over a period of 15 minutes, maintaining the temperature at 0°C.[8][9]

  • Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.[8][9]

  • Work-up: Once the reaction is complete, separate the organic and aqueous layers.[8][9]

  • Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.[8][9]

  • Isolation of Product: Remove the solvent (ethyl acetate) by concentration under reduced pressure.[8][9] This yields the final product as a white solid.[8]

  • Yield: The reported yield for this protocol is approximately 99% (63.5 g).[8][9]

4.3 Product Confirmation: The identity of the resulting this compound can be confirmed using spectroscopic methods.[8][9]

  • ¹H-NMR (CDCl₃): δ 10.86 (bs, 1H), 7.78 (d, J=8.6Hz, 1H), 7.23 (s, 1H), 7.16 (bs, 1H), 7.10 (d, J=8.6Hz, 1H), 3.92 (s, 3H), 2.19 (s, 3H).[9]

  • Mass Spectrometry (m/z): 208 (M-H)⁺.[9]

Visualized Workflows and Applications

5.1 Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol described above.

Synthesis_Workflow Reactants Reactants: - Methyl 4-amino-2-hydroxybenzoate - Acetyl Chloride - Sodium Bicarbonate Reaction Acetylation Reaction Reactants->Reaction Solvents Solvents: - Ethyl Acetate - Water Solvents->Reaction Workup Work-up (Layer Separation, Washing) Reaction->Workup Conditions: 0°C to RT, 2h Isolation Isolation (Solvent Removal) Workup->Isolation Product Product: This compound Isolation->Product Yield: ~99%

Caption: Synthesis workflow for this compound.

5.2 Application in Drug Development

This compound is a crucial reagent, primarily utilized as a key intermediate in the multi-step synthesis of Mosapride.[1][4][8] Mosapride is a gastroprokinetic agent used to treat various gastrointestinal disorders.[1] The availability of high-purity this compound is essential for the efficient and cost-effective manufacturing of this API.[1]

The diagram below shows the hierarchical relationship of this compound in the synthesis of Mosapride.

Mosapride_Synthesis Start Starting Materials Intermediate This compound (Key Intermediate) Start->Intermediate Synthesis Other Other Intermediates & Reaction Steps Intermediate->Other Further Synthesis API Mosapride (Active Pharmaceutical Ingredient) Other->API

Caption: Role as an intermediate in the synthesis of Mosapride.

Conclusion

This compound (CAS No: 4093-28-1) is a well-characterized compound with established physicochemical properties and a reliable, high-yield synthesis protocol. Its primary significance for researchers and drug development professionals lies in its role as an indispensable intermediate in the production of the API Mosapride. The data and protocols presented in this guide serve as a valuable technical resource for laboratories involved in organic synthesis and pharmaceutical manufacturing.

References

Synthesis pathway for Methyl 4-acetamido-2-hydroxybenzoate from 4-aminosalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a reliable two-step synthesis pathway for Methyl 4-acetamido-2-hydroxybenzoate, a valuable compound in pharmaceutical research, starting from 4-aminosalicylic acid. The synthesis involves an initial Fischer esterification of 4-aminosalicylic acid to yield Methyl 4-amino-2-hydroxybenzoate, followed by the acetylation of the amino group to produce the final product. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow.

I. Synthesis Pathway Overview

The synthesis of this compound from 4-aminosalicylic acid is accomplished in two primary stages:

  • Esterification: The carboxylic acid functionality of 4-aminosalicylic acid is converted to a methyl ester, yielding Methyl 4-amino-2-hydroxybenzoate. This reaction is typically carried out under acidic conditions with methanol.

  • Acetylation: The amino group of Methyl 4-amino-2-hydroxybenzoate is then acetylated using an acetylating agent, such as acetyl chloride or acetic anhydride, to form the final product, this compound.

Synthesis_Pathway 4-Aminosalicylic Acid 4-Aminosalicylic Acid Methyl 4-amino-2-hydroxybenzoate Methyl 4-amino-2-hydroxybenzoate 4-Aminosalicylic Acid->Methyl 4-amino-2-hydroxybenzoate Esterification (Methanol, H₂SO₄) This compound This compound Methyl 4-amino-2-hydroxybenzoate->this compound Acetylation (Acetyl Chloride, NaHCO₃)

Caption: Overall two-step synthesis pathway.

II. Experimental Protocols

Step 1: Synthesis of Methyl 4-amino-2-hydroxybenzoate (Esterification)

This procedure follows a classic Fischer esterification method.

Materials:

  • 4-Aminosalicylic acid

  • Methanol (freshly distilled)

  • Concentrated Sulfuric acid

  • 33% Sodium hydroxide solution

  • 1M Sodium hydrogen carbonate solution

  • Ether

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend 100 g (0.654 mole) of 4-aminosalicylic acid in 1 liter of freshly distilled methanol in a round-bottom flask.[1]

  • Slowly add 50 ml of concentrated sulfuric acid to the suspension while stirring.[1]

  • Reflux the reaction mixture under a nitrogen atmosphere for 24-48 hours, or until all the solid material has dissolved.[1]

  • Concentrate the solution to approximately 350 ml by evaporation under reduced pressure.[1]

  • Neutralize the concentrated solution with 33% sodium hydroxide solution and then with 1M sodium hydrogen carbonate solution.[1]

  • Extract the product with ether (3 x 250 ml).[1]

  • Wash the combined ether layers with 1M sodium hydrogen carbonate solution (2 x 50 ml) and then with water (2 x 50 ml).[1]

  • Dry the ether layer over anhydrous magnesium sulfate (20 g).[1]

  • Remove the ether by evaporation under reduced pressure to yield the product.[1]

  • Dry the product in vacuo to obtain Methyl 4-amino-2-hydroxybenzoate.[1]

Step 2: Synthesis of this compound (Acetylation)

This procedure details the acetylation of the intermediate compound.

Materials:

  • Methyl 4-amino-2-hydroxybenzoate

  • Ethyl acetate

  • Water

  • Sodium bicarbonate

  • Acetyl chloride

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 50.7 g (303.6 mmol) of Methyl 4-amino-2-hydroxybenzoate in 750 mL of ethyl acetate.

  • In a separate vessel, prepare a solution of 34.9 g of sodium bicarbonate in 250 mL of water.

  • Combine the two solutions and cool the mixture to 0°C with stirring.

  • Slowly add 29.7 mL (415.5 mmol) of acetyl chloride dropwise over 15 minutes, maintaining the temperature at 0°C.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the final product, this compound.

III. Quantitative Data

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reaction Parameters for the Synthesis of Methyl 4-amino-2-hydroxybenzoate

ParameterValueReference
Starting Material4-Aminosalicylic acid[1]
ReagentsMethanol, Sulfuric acid[1]
Reaction Time24-48 hours[1]
Reaction TemperatureReflux[1]
Yield62%[1]
Melting Point120-122 °C[1]

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValue
Starting MaterialMethyl 4-amino-2-hydroxybenzoate
ReagentsAcetyl chloride, Sodium bicarbonate
Reaction Time2 hours
Reaction Temperature0°C to Room Temperature
Yield99%

Table 3: Spectroscopic Data for this compound

AnalysisResults
¹H NMR (CDCl₃) δ 10.86 (s, 1H), 7.78 (d, J=8.6Hz, 1H), 7.23 (s, 1H), 7.16 (br s, 1H), 7.10 (d, J=8.6Hz, 1H), 3.92 (s, 3H), 2.19 (s, 3H)
Mass Spectrum (m/z) 208 (M+H)⁺

IV. Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire synthesis process, from starting materials to the final purified product.

Experimental_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Acetylation A1 Suspend 4-Aminosalicylic Acid in Methanol A2 Add Sulfuric Acid A1->A2 A3 Reflux (24-48h) A2->A3 A4 Concentrate A3->A4 A5 Neutralize A4->A5 A6 Extract with Ether A5->A6 A7 Wash Ether Layer A6->A7 A8 Dry over MgSO₄ A7->A8 A9 Evaporate Solvent A8->A9 A10 Methyl 4-amino-2-hydroxybenzoate A9->A10 B1 Dissolve Intermediate in Ethyl Acetate A10->B1 Use as starting material B2 Add NaHCO₃ Solution B1->B2 B3 Cool to 0°C B2->B3 B4 Add Acetyl Chloride B3->B4 B5 Stir for 2h at RT B4->B5 B6 Separate Layers B5->B6 B7 Wash Organic Layer B6->B7 B8 Dry over Na₂SO₄ B7->B8 B9 Evaporate Solvent B8->B9 B10 This compound B9->B10

Caption: Experimental workflow for the synthesis.

References

Spectroscopic Profile of Methyl 4-acetamido-2-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-acetamido-2-hydroxybenzoate (CAS No. 4093-28-1), a key intermediate in the synthesis of various pharmaceuticals. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, development, and quality control, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 4-(Acetylamino)-2-hydroxy-benzoic Acid Methyl Ester, 4-Acetylaminosalicylic Acid Methyl Ester

  • CAS Number: 4093-28-1

  • Molecular Formula: C₁₀H₁₁NO₄

  • Molecular Weight: 209.20 g/mol

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationTentative Assignment
10.86Broad Signal-1HAr-OH
7.78Doublet8.61HAr-H
7.23Singlet-1HAr-H
7.16Broad Signal-1HNH -C=O
7.10Doublet8.61HAr-H
3.92Singlet-3HO-CH₃
2.19Singlet-3HC(=O)-CH₃

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

Experimental ¹³C NMR data for this compound was not available in the searched resources.

Table 3: IR Spectroscopic Data

Experimental IR spectroscopic data for this compound was not available in the searched resources.

Table 4: Mass Spectrometry Data
m/zIon
208[M+H]⁺

A full fragmentation pattern was not available in the searched resources.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filtration: Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans to obtain a high-quality spectrum. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. For fragmentation analysis, a tandem mass spectrometry (MS/MS) experiment can be performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution/Pelletizing Dissolution/Pelletizing Sample->Dissolution/Pelletizing Prepared_Sample Prepared_Sample Dissolution/Pelletizing->Prepared_Sample NMR NMR Prepared_Sample->NMR IR IR Prepared_Sample->IR MS MS Prepared_Sample->MS Raw_Data Raw_Data NMR->Raw_Data IR->Raw_Data MS->Raw_Data Processed_Spectra Processed_Spectra Raw_Data->Processed_Spectra Structural_Elucidation Structural_Elucidation Processed_Spectra->Structural_Elucidation

Caption: General workflow for spectroscopic analysis of a chemical compound.

Mass_Spectrometry_Workflow Sample_Introduction Sample Introduction Ionization Ionization (e.g., ESI) Sample_Introduction->Ionization Mass_Analyzer_1 Mass Analyzer 1 (Parent Ion Selection) Ionization->Mass_Analyzer_1 Collision_Cell Collision Cell (Fragmentation) Mass_Analyzer_1->Collision_Cell Mass_Analyzer_2 Mass Analyzer 2 (Fragment Ion Detection) Collision_Cell->Mass_Analyzer_2 Detector Detector Mass_Analyzer_2->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

Caption: Workflow for tandem mass spectrometry (MS/MS) analysis.

Solubility profile of Methyl 4-acetamido-2-hydroxybenzoate in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-acetamido-2-hydroxybenzoate. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing available qualitative information, detailed experimental protocols for determining solubility, and quantitative data for structurally similar compounds to infer a likely solubility profile.

Data Presentation: Solubility Summary

SolventThis compoundMethylparaben ( g/100g at 25°C)[1]Salicylamide (mol/L at 25°C)[2]Acetaminophen (mg/mL)[3]
Water Data not available0.25~0.015~2 (in PBS, pH 7.2)
Methanol Slightly Soluble59~1.0Data not available
Ethanol Data not available52Data not available~25
Acetone Data not available47Data not availableSoluble[4]
Ethyl Acetate Data not availableData not available~0.75Soluble[4]
Dichloromethane Data not availableData not availableData not availableData not available
Chloroform Data not availableData not availableData not availableData not available
Dimethyl Sulfoxide (DMSO) Slightly SolubleData not availableData not available~20
Dimethylformamide (DMF) Data not availableData not availableData not available~25

Disclaimer: The quantitative data presented for the structurally similar compounds should be used as a directional guide only. Experimental determination is required for precise solubility values of this compound.

Experimental Protocols: Determining Thermodynamic Solubility

The most common and reliable method for determining the thermodynamic solubility of a compound is the Shake-Flask Method . This method establishes the equilibrium solubility of a solute in a solvent at a given temperature.

Shake-Flask Method Protocol

Objective: To determine the equilibrium concentration of this compound in a chosen solvent at a specific temperature.

Materials:

  • This compound (pure solid)

  • Solvent of interest (analytical grade)

  • Screw-capped vials or flasks

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter that is compatible with the solvent and does not adsorb the solute.

  • Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of the compound in the same solvent is required for accurate quantification.

  • Data Reporting: Express the solubility in standard units such as mg/mL or g/100mL at the specified temperature.

Mandatory Visualization: Synthesis Pathway and Experimental Workflow

The following diagrams illustrate the synthesis of this compound and the general workflow for solubility determination.

Synthesis_Pathway A Methyl 4-amino-2-hydroxybenzoate D Reaction Mixture A->D B Acetyl Chloride B->D C Sodium Bicarbonate in Water/Ethyl Acetate C->D E This compound D->E Acetylation

Synthesis of this compound.

Solubility_Workflow A Add Excess Solute to Solvent B Equilibrate (e.g., 24-72h) in Shaker Bath A->B C Allow Excess Solid to Settle B->C D Withdraw Supernatant C->D E Filter Supernatant D->E F Analyze Filtrate (HPLC/UV-Vis) E->F G Determine Concentration F->G

Shake-Flask Solubility Determination Workflow.

References

In-Depth Technical Guide: Thermal Stability and Degradation Profile of Methyl 4-acetamido-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential degradation profile of Methyl 4-acetamido-2-hydroxybenzoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules, namely methyl salicylate and menthyl salicylate, to project a plausible thermal behavior and degradation pathway.

Physicochemical Properties

This compound is a derivative of salicylic acid. A summary of its key physicochemical properties is presented below.

PropertyValue
CAS Number 4093-28-1
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.2 g/mol
Melting Point 146-147 °C
Appearance White to off-white solid

Projected Thermal Degradation Profile

Based on thermal analysis of the structurally related compound methyl salicylate, a projected thermal degradation profile for this compound is summarized below. It is anticipated that the initial mass loss would be due to the evaporation of the compound, followed by thermal decomposition at higher temperatures.

Thermal EventProjected Temperature Range (°C)Expected Mass LossNotes
Evaporation ~100 - 220SignificantBased on the boiling point of methyl salicylate, evaporation is a key initial event. The acetamido group may slightly increase the boiling point compared to methyl salicylate.
Decomposition > 230SubstantialDecomposition is expected to occur at temperatures above the boiling point, leading to the breakdown of the molecule. For methyl salicylate, this range is 238.3–297.4 °C.[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess thermal stability are provided below.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring the change in mass as a function of temperature.

Objective: To determine the onset of thermal decomposition and to quantify mass loss at different temperatures.

Instrumentation: A simultaneous TG-DTA (Thermogravimetric-Differential Thermal Analysis) unit or a standalone TGA instrument.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Atmosphere: The analysis is typically performed under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

    • Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

  • Data Acquisition: The instrument records the sample mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

    • The onset temperature of decomposition.

    • The temperature ranges of distinct degradation steps.

    • The percentage of mass loss at each step.

    • The final residual mass.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of the compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.

    • Heating Rate: A constant heating rate, typically 5-10 °C/min, is used.

    • Temperature Program: The sample is heated from a temperature below its expected melting point to a temperature above it.

  • Data Acquisition: The instrument measures the differential heat flow between the sample and the reference pan.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine:

    • Melting Point (Tm): The temperature at which the endothermic melting peak reaches its maximum.

    • Enthalpy of Fusion (ΔHf): The area under the melting peak, which corresponds to the energy required to melt the sample.

Visualizations

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is likely to proceed through initial hydrolysis of the ester and amide groups, followed by decarboxylation and further decomposition of the aromatic ring at higher temperatures.

G cluster_0 This compound cluster_1 Initial Degradation Products cluster_2 Secondary Degradation Products A This compound B 4-Acetamido-2-hydroxybenzoic acid A->B Ester Hydrolysis C Methanol A->C Ester Hydrolysis D Methyl 4-amino-2-hydroxybenzoate A->D Amide Hydrolysis E Acetic Acid A->E Amide Hydrolysis F 4-Aminophenol B->F Decarboxylation G Carbon Dioxide B->G Decarboxylation D->F Decarboxylation D->G Decarboxylation

Caption: Proposed thermal degradation pathway of this compound.

Experimental Workflow for Thermal Stability Assessment

The logical flow for a comprehensive thermal stability assessment involves a series of analytical techniques to characterize the material's behavior under thermal stress.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation cluster_3 Degradation Product Identification (Optional) Prep Weigh and prepare sample TGA Thermogravimetric Analysis (TGA) Prep->TGA DSC Differential Scanning Calorimetry (DSC) Prep->DSC TGA_Data Determine onset of decomposition and mass loss TGA->TGA_Data DSC_Data Determine melting point and enthalpy of fusion DSC->DSC_Data Profile Establish Thermal Stability Profile TGA_Data->Profile DSC_Data->Profile Forced_Deg Forced Degradation Studies Profile->Forced_Deg LCMS LC-MS / GC-MS Analysis Forced_Deg->LCMS Structure_Eluc Structure Elucidation LCMS->Structure_Eluc

Caption: Experimental workflow for assessing the thermal stability of a pharmaceutical compound.

Conclusion

References

The Multifaceted Biological Activities of N-Acetylated Hydroxybenzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylated hydroxybenzoate derivatives represent a significant class of compounds with a broad spectrum of biological activities, ranging from well-established anti-inflammatory and analgesic effects to promising antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the known biological activities of these derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and application of these versatile molecules.

Introduction

The acetylation of the amino group in aminohydroxybenzoic acids or the hydroxyl group in hydroxybenzoic acids gives rise to N-acetylated hydroxybenzoate derivatives. This structural modification can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, leading to a diverse array of biological effects. The most prominent example is acetylsalicylic acid (aspirin), an N-acetylated derivative of salicylic acid (2-hydroxybenzoic acid), which has been a cornerstone of medicine for over a century.[1] Beyond aspirin, a growing body of research is uncovering the therapeutic potential of other N-acetylated hydroxybenzoate derivatives, including those derived from 3-hydroxybenzoic acid, 4-hydroxybenzoic acid, and various aminobenzoic acids.

This guide will delve into the key biological activities of these compounds, presenting quantitative data in a structured format, providing detailed experimental protocols for their evaluation, and illustrating the key signaling pathways they modulate.

Key Biological Activities and Quantitative Data

The biological activities of N-acetylated hydroxybenzoate derivatives are diverse and include anti-inflammatory, antimicrobial, and anticancer effects. The following tables summarize the available quantitative data for representative compounds.

Anti-inflammatory Activity

The anti-inflammatory properties of N-acetylated hydroxybenzoate derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis.[2]

CompoundAssayTargetIC50/ActivityReference(s)
Acetylsalicylic Acid (Aspirin)Enzyme InhibitionCOX-1~5 µM[3]
Acetylsalicylic Acid (Aspirin)Enzyme InhibitionCOX-2~200 µM[3]
5-Acetamido-2-hydroxy benzoic acid derivative (PS3)Acetic acid-induced writhing (in vivo)Nociception75% inhibition at 50 mg/kg[4]
N-Acetyl-p-aminophenol (Acetaminophen)Enzyme InhibitionCOX-2 (in some contexts)Varies[2]
Antimicrobial Activity

Several N-acetylated hydroxybenzoate and aminobenzoate derivatives have demonstrated activity against a range of bacterial and fungal pathogens. Their mechanism often involves the disruption of essential metabolic pathways or cell membrane integrity.

CompoundMicroorganismMIC (µg/mL)Reference(s)
N-acetyl-p-aminobenzoic acid derivatives (Schiff bases)Staphylococcus aureus (MRSA)15.62 µM[5][6]
N-acetyl-p-aminobenzoic acid derivatives (Schiff bases)Candida albicans≥ 7.81 µM[5][6]
4-Hydroxybenzoic acidEscherichia coli36.00-72.00[1]
4-Hydroxybenzoic acidStaphylococcus aureus36.00-72.00[1]
AcetaminophenPseudomonas aeruginosa (biofilm)Reduction observed[7]
AcetaminophenStaphylococcus epidermidis (biofilm)Reduction observed[7]
Anticancer Activity

The anticancer potential of N-acetylated hydroxybenzoate derivatives is an emerging area of research. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

CompoundCell LineIC50Reference(s)
3-Hydroxybenzoate magnesium (aspirin derivative)HT-1080 (Fibrosarcoma)Cytotoxic at 1mM[8]
4-Hydroxybenzoate magnesium (aspirin derivative)HT-1080 (Fibrosarcoma)Cytotoxic at 1mM[8]
Benzoic acidPC3 (Prostate cancer)85.54±3.17 µg/ml (48h)[1][4]
Benzoic acidHeLa (Cervical cancer)670.6±43.26 µg/ml (48h)[1][4]
N-acetyl-p-aminophenol (Acetaminophen) derivativesMCF-7 (Breast cancer)Inhibition reported[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of N-acetylated hydroxybenzoate derivatives.

Synthesis of N-Acetyl-4-aminobenzoic Acid

This protocol describes a representative method for the N-acetylation of an aminobenzoic acid derivative.

Materials:

  • 4-aminobenzoic acid

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Dichloromethane or Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid (1.0 equivalent) in anhydrous pyridine.[10]

  • Cool the solution to 0 °C in an ice bath.[10]

  • Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.[10]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test compound (N-acetylated hydroxybenzoate derivative)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile pipette tips

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.

  • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with 100 µL of the diluted inoculum.

  • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[1]

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing the formation of formazan crystals.[1]

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[1][2]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compound

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Administer the test compound to the rats via an appropriate route (e.g., intraperitoneal or oral).

  • After a set period (e.g., 30 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with the control group.

Signaling Pathways and Mechanisms of Action

The biological activities of N-acetylated hydroxybenzoate derivatives are mediated through their interaction with various cellular signaling pathways.

Inhibition of Cyclooxygenase (COX) Pathway

A primary mechanism of anti-inflammatory action for compounds like aspirin is the irreversible inhibition of COX-1 and COX-2 enzymes. This is achieved through the acetylation of a serine residue in the active site of the enzyme, which blocks the entry of the substrate, arachidonic acid.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Aspirin Aspirin (N-acetylated hydroxybenzoate) Aspirin->COX_Enzyme Acetylates & Inhibits

Aspirin inhibits the COX pathway by acetylating the COX enzymes.
Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a central role in inflammation. Aspirin has been shown to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory effects. This inhibition can occur through the prevention of IκB phosphorylation, which is a critical step for NF-κB activation.[11]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB_p P-IκB IkB_NFkB->IkB_p NFkB_active NF-κB (Active) IkB_p->NFkB_active Degradation of IκB NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation Aspirin Aspirin Aspirin->IKK Inhibits Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression Binds to DNA Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimuli->IKK

Aspirin can inhibit the NF-κB signaling pathway.
Induction of Apoptosis

Some N-acetylated hydroxybenzoate derivatives have demonstrated the ability to induce apoptosis in cancer cells. This process can be mediated through the activation of the caspase cascade, a series of proteases that execute programmed cell death.

Apoptosis_Pathway Derivative N-acetylated hydroxybenzoate derivative Bax Bax Derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Downregulates Caspase9 Caspase-9 (Initiator) Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Bax->Caspase9 Activates

Induction of apoptosis via the intrinsic caspase pathway.
Metabolic Pathway of N-Acetylated Hydroxybenzoates

N-acetylated hydroxybenzoate derivatives undergo metabolic transformation in the body, primarily in the liver. This process often involves cytochrome P450 (CYP) enzymes for oxidation and subsequent conjugation reactions for excretion.

Metabolic_Pathway Derivative N-acetylated hydroxybenzoate CYP450 Cytochrome P450 (e.g., CYP2C9) Derivative->CYP450 Oxidized_Metabolite Oxidized Metabolite CYP450->Oxidized_Metabolite Oxidation Conjugation Phase II Enzymes (e.g., UGTs) Oxidized_Metabolite->Conjugation Conjugated_Metabolite Conjugated Metabolite (Water-soluble) Conjugation->Conjugated_Metabolite Conjugation Excretion Renal Excretion Conjugated_Metabolite->Excretion

General metabolic pathway of N-acetylated hydroxybenzoates.

Conclusion

N-acetylated hydroxybenzoate derivatives are a promising class of compounds with a wide range of biological activities that are of significant interest to the pharmaceutical and life sciences industries. Their well-established anti-inflammatory effects, coupled with emerging evidence of their antimicrobial and anticancer properties, underscore their therapeutic potential. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the further exploration and development of these versatile molecules. Future research should focus on synthesizing and screening a broader library of these derivatives to establish more comprehensive structure-activity relationships and to identify lead compounds with enhanced potency and selectivity for various therapeutic targets.

References

Unlocking the Therapeutic Potential of the Methyl 4-acetamido-2-hydroxybenzoate Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Methyl 4-acetamido-2-hydroxybenzoate core scaffold, a salicylic acid derivative, represents a promising starting point for the development of novel therapeutic agents. While primarily recognized as a key intermediate in the synthesis of the gastroprokinetic agent Mosapride, recent research into its analogous structures suggests a broader therapeutic relevance. This technical guide consolidates the current understanding of this scaffold, focusing on its synthesis, potential anti-inflammatory, antimicrobial, and anticancer activities, largely inferred from its derivatives. Detailed experimental protocols and conceptual signaling pathways are provided to facilitate further research and drug discovery efforts in this area.

Introduction

This compound is a small organic molecule with the chemical formula C₁₀H₁₁NO₄.[1] Structurally, it is the methyl ester of 4-acetamidosalicylic acid.[1] Its significance in medicinal chemistry has been historically linked to its role as a precursor in pharmaceutical manufacturing.[1][2] However, the well-established biological activities of salicylic acid and its derivatives, including their anti-inflammatory, analgesic, and more recently discovered anticancer properties, have prompted a closer examination of the therapeutic potential inherent in the this compound scaffold itself.[2] This document aims to provide a comprehensive overview of the existing knowledge and potential research directions for this compound and its derivatives.

Synthesis of this compound

The synthesis of this compound is a well-documented process, typically achieved through the acetylation of Methyl 4-amino-2-hydroxybenzoate.[3]

Synthetic Protocol

A common and efficient method involves the reaction of Methyl 4-amino-2-hydroxybenzoate with acetyl chloride in the presence of a base, such as sodium bicarbonate, in a biphasic solvent system.[3]

Materials:

  • Methyl 4-amino-2-hydroxybenzoate

  • Ethyl acetate

  • Water

  • Sodium bicarbonate

  • Acetyl chloride

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Methyl 4-amino-2-hydroxybenzoate in ethyl acetate.

  • Add a solution of sodium bicarbonate in water to the mixture.

  • Cool the biphasic mixture to 0°C with stirring.

  • Slowly add acetyl chloride dropwise to the reaction mixture.

  • Allow the reaction to gradually warm to room temperature and continue stirring for approximately 2 hours.

  • After the reaction is complete, separate the organic and aqueous layers.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the final product, this compound, typically as a white solid.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products MAHB Methyl 4-amino-2-hydroxybenzoate Reaction Acetylation MAHB->Reaction in Ethyl Acetate AcCl Acetyl Chloride AcCl->Reaction Base Sodium Bicarbonate (Base) Base->Reaction in Water Solvent Ethyl Acetate / Water Solvent->Reaction Temp 0°C to Room Temp Temp->Reaction Product This compound Workup Workup Reaction->Workup Separation & Washing Workup->Product Purification

Caption: Synthetic workflow for this compound.

Therapeutic Relevance: Inferred from Derivatives

Direct pharmacological data for this compound is scarce in publicly available literature. However, studies on its close structural analogs, particularly 5-acetamido-2-hydroxy benzoic acid, provide compelling evidence for the potential therapeutic activities of this scaffold.

Anti-inflammatory and Analgesic Activity

Derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated as novel non-steroidal anti-inflammatory drugs (NSAIDs).[4] The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[5]

Key Findings from Derivatives:

  • In-silico studies on 5-acetamido-2-hydroxy benzoic acid derivatives have shown a good binding affinity for the COX-2 receptor.[4]

  • In-vivo studies using animal models (acetic acid-induced writhing and hot plate tests) have demonstrated significant analgesic effects for these derivatives.[4]

This suggests that the this compound scaffold may also possess COX-2 inhibitory properties.

COX2_Inhibition_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_compound Potential Intervention cluster_outcome Physiological Response Stimulus e.g., LPS, Cytokines Cell Macrophage / Inflammatory Cell Stimulus->Cell COX2_Gene COX-2 Gene Transcription Cell->COX2_Gene Induces COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein Leads to Prostaglandins Prostaglandins (PGs) COX2_Protein->Prostaglandins Catalyzes conversion to Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediate Compound This compound Scaffold Compound->COX2_Protein Potential Inhibition

Caption: Potential anti-inflammatory mechanism via COX-2 inhibition.
Anticancer Activity

Salicylic acid and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.[6] The anti-proliferative activity of alkylated salicylic acid derivatives against HeLa cervical cancer cells has been demonstrated, with some derivatives showing greater potency than salicylic acid itself.[7]

Table 1: Cytotoxicity of Salicylic Acid Derivatives against HeLa Cells

CompoundIC₅₀ (µg/mL)
Salicylic Acid39.968
Methyl Salicylate28.742
Ethyl Salicylate22.845
Butyl Salicylate19.863
Isoamyl Salicylate18.921
Octyl Salicylate35.193
Data from in-vitro MTT assay.[6][7]

While direct data for this compound is unavailable, the trend observed with other salicylic acid esters suggests that this scaffold is a worthwhile candidate for anticancer screening.

Antimicrobial Activity

Benzamide derivatives, a class to which this compound belongs, have been reported to possess a broad spectrum of antimicrobial activities.[8] Studies on various N-substituted benzamides have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[8]

Table 2: Antimicrobial Activity of N-Substituted Benzamide Derivatives

Compound IDTest OrganismZone of Inhibition (mm)MIC (µg/mL)
5a (N-(4-hydroxyphenyl)benzamide)Bacillus subtilis256.25
Escherichia coli313.12
6b (N-(p-tolyl)benzamide)Bacillus subtilis246.25
Escherichia coli243.12
6c (N-(4-bromophenyl)benzamide)Bacillus subtilis246.25
Escherichia coli243.12
Data from in-vitro antimicrobial screening.[8]

These findings suggest that the this compound scaffold warrants investigation for its potential antimicrobial properties.

Experimental Protocols

The following are detailed methodologies for key in-vitro assays to evaluate the therapeutic potential of the this compound scaffold.

COX-2 Inhibition Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

Materials:

  • COX-2 inhibitor screening kit (commercial)

  • Test compound (this compound)

  • Appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Dissolve the test compound in a suitable solvent to create a stock solution. Prepare serial dilutions to achieve the desired test concentrations.

  • Reaction Setup: In a 96-well plate, add the assay buffer, a COX-2 enzyme solution, and the test compound dilutions. Include a no-inhibitor control and a known COX-2 inhibitor as a positive control.

  • Initiation of Reaction: Add arachidonic acid (the substrate) to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Target cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.[6]

Experimental_Workflow_MTT Start Start Cell_Seeding Seed Cancer Cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Test Compound (various concentrations) Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add Solubilization Solution Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: General workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the test compound that shows no visible growth (turbidity) after incubation. This can be determined visually or by measuring the optical density.[9][10]

Conclusion and Future Directions

The this compound scaffold holds considerable, yet largely unexplored, therapeutic potential. While its primary current application is as a synthetic intermediate, the biological activities of its close derivatives strongly suggest that this core structure is a promising starting point for the development of novel anti-inflammatory, anticancer, and antimicrobial agents.

Future research should focus on the direct biological evaluation of this compound to establish its intrinsic activity and to validate the inferences drawn from its derivatives. Structure-activity relationship (SAR) studies, involving the synthesis and screening of a library of analogs, will be crucial in optimizing the therapeutic properties of this scaffold. Furthermore, elucidation of the specific molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their mechanism of action and guide future drug development efforts. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for initiating such investigations.

References

An In-depth Technical Guide to Methyl 4-acetamido-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Methyl 4-acetamido-2-hydroxybenzoate, a key chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, physical and spectral properties, and its significant role in the production of therapeutic agents.

While the primary application of this compound is as a precursor in multi-step syntheses, a thorough understanding of its characteristics is crucial for process optimization and quality control. This guide consolidates available technical data to serve as a valuable resource for professionals in the field.

Discovery and History

The initial discovery and first reported synthesis of this compound are not extensively documented in readily available historical scientific literature. Its prominence in chemical and pharmaceutical literature appears to be closely tied to its utility as a building block for more complex molecules, most notably the gastroprokinetic agent, Mosapride.[1] The compound is also identified as "Ethopabate Related Compound A" in some contexts, suggesting its relevance as a reference standard in the analysis of the veterinary drug Ethopabate.[2]

Physicochemical and Spectral Data

A summary of the known physical and spectral properties of this compound is presented below. It is important to note that some of the listed physical properties are predicted values from computational models.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄[3]
Molecular Weight 209.20 g/mol [3]
Appearance Light brown solid[2]
Melting Point 146-147 °C[1]
Boiling Point (Predicted) 405.1 ± 35.0 °C[1]
Density (Predicted) 1.317 ± 0.06 g/cm³[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]

Table 2: Spectral Data for this compound

Spectrum TypeDataSource
¹H NMR (CDCl₃) δ 10.86 (bs, 1H), 7.78 (d, J=8.6 Hz, 1H), 7.23 (s, 1H), 7.16 (bs, 1H), 7.10 (d, J=8.6 Hz, 1H), 3.92 (s, 3H), 2.19 (s, 3H)[4]
Mass Spectrum (m/z) 208 (M+H)⁺[4]

Note: Comprehensive, experimentally verified ¹³C NMR and IR spectral data are not consistently available in the surveyed literature.

Experimental Protocols

The most commonly cited synthesis of this compound involves the acetylation of Methyl 4-amino-2-hydroxybenzoate. The following is a detailed experimental protocol based on published methods.[4]

Synthesis of this compound

Materials:

  • Methyl 4-amino-2-hydroxybenzoate

  • Ethyl acetate

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Acetyl chloride (CH₃COCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of Methyl 4-amino-2-hydroxybenzoate (50.7 g, 303.6 mmol) in ethyl acetate (750 mL) is prepared in a suitable reaction vessel.

  • To this is added a solution of sodium bicarbonate (34.9 g, 415.5 mmol) in water (250 mL).

  • The biphasic mixture is cooled to 0 °C with stirring.

  • Acetyl chloride (29.7 mL, 415.5 mmol) is added dropwise to the cooled mixture over a period of 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The organic and aqueous layers are then separated.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed from the organic layer under reduced pressure to yield the crude product.

  • The resulting solid is this compound. A typical reported yield is approximately 99%.[4]

Role in Pharmaceutical Synthesis

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of Mosapride.[1] Mosapride is a selective 5-HT₄ receptor agonist, which enhances gastrointestinal motility and is used in the treatment of various digestive disorders.[5][6]

The synthesis of Mosapride from this compound involves several subsequent chemical transformations. The workflow diagram below illustrates the pivotal position of this compound in this synthetic pathway.

G cluster_start Starting Materials cluster_intermediate Target Intermediate cluster_downstream Downstream Synthesis cluster_final Final Product A Methyl 4-amino-2-hydroxybenzoate C This compound A->C Acetylation B Acetyl Chloride B->C D Further Chemical Transformations C->D Multi-step Process E Mosapride D->E

Caption: Synthetic workflow for Mosapride highlighting the role of this compound.

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature did not yield any studies detailing the specific biological activity or mechanism of action of this compound itself. Its role is consistently reported as a synthetic intermediate.[1][3] Therefore, a diagram of a biological signaling pathway directly involving this compound cannot be provided.

The biological activity of the final product, Mosapride, is well-characterized. It acts as a selective agonist of the serotonin 5-HT₄ receptors in the gastrointestinal tract, which leads to the release of acetylcholine and subsequent enhancement of gastric motility.[5] Mosapride has also been shown to have some antagonistic effects on 5-HT₃ receptors.[6] However, these biological effects are attributed to the final molecular structure of Mosapride and not to the intermediate, this compound.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry due to its essential role as an intermediate in the synthesis of Mosapride. This guide has provided a detailed overview of its synthesis, along with a compilation of its known physical and spectral properties. While information regarding its initial discovery and its own biological activity is limited, its importance in the production of a key therapeutic agent is well-established. The provided experimental protocol and summary of data offer a valuable resource for chemists and researchers working with this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Mosapride Utilizing Methyl 4-acetamido-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a key intermediate of Mosapride, 4-acetamido-5-chloro-2-ethoxybenzoic acid, starting from Methyl 4-acetamido-2-hydroxybenzoate. Mosapride is a selective 5-HT4 receptor agonist, acting as a gastroprokinetic agent to enhance gastrointestinal motility.[1][2][3] The protocol herein is adapted from established synthetic routes for analogous compounds and is presented with detailed experimental procedures, quantitative data summarization, and visual aids to facilitate understanding and replication in a laboratory setting.[4][5]

Introduction

Mosapride is a substituted benzamide that selectively stimulates serotonin 5-HT4 receptors in the gastrointestinal tract.[1][2] This agonistic activity promotes the release of acetylcholine, a neurotransmitter that enhances smooth muscle contraction and accelerates gastric emptying.[1][2] Its prokinetic effects make it a valuable therapeutic agent for conditions such as gastroesophageal reflux disease (GERD) and functional dyspepsia.[1] this compound serves as a crucial starting material in a multi-step synthesis of Mosapride.[6][7] This protocol focuses on the initial critical steps: the ethylation of the hydroxyl group and the subsequent chlorination of the aromatic ring to yield 4-acetamido-5-chloro-2-ethoxybenzoic acid, a direct precursor for amidation with the morpholine side chain.

Signaling Pathway of Mosapride

Mosapride's mechanism of action involves the potentiation of cholinergic signaling in the enteric nervous system. The diagram below illustrates this pathway.

Mosapride_Signaling_Pathway cluster_neuron Enteric Neuron Mosapride Mosapride HTR4 5-HT4 Receptor Mosapride->HTR4 binds to AC Adenylate Cyclase HTR4->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Neuron Cholinergic Neuron PKA->Neuron phosphorylates channels in ACh Acetylcholine (ACh) Neuron->ACh releases AChR ACh Receptor (on Smooth Muscle) ACh->AChR binds to Contraction Smooth Muscle Contraction AChR->Contraction leads to

Caption: Signaling pathway of Mosapride, a 5-HT4 receptor agonist.

Synthetic Workflow

The synthesis of the Mosapride intermediate from this compound involves a three-step process: ethylation, chlorination, and hydrolysis. The following diagram outlines the experimental workflow.

Mosapride_Synthesis_Workflow Start Start: this compound Ethylation Step 1: Ethylation - Reagents: Bromoethane, K2CO3 - Solvent: DMF - Conditions: Heat Start->Ethylation Intermediate1 Intermediate 1: Methyl 4-acetamido-2-ethoxybenzoate Ethylation->Intermediate1 Chlorination Step 2: Chlorination - Reagent: N-Chlorosuccinimide (NCS) - Solvent: DMF - Conditions: Heat Intermediate1->Chlorination Intermediate2 Intermediate 2: Methyl 4-acetamido-5-chloro-2-ethoxybenzoate Chlorination->Intermediate2 Hydrolysis Step 3: Hydrolysis - Reagent: NaOH (aq) - Conditions: Reflux, followed by acidification Intermediate2->Hydrolysis Product Final Product: 4-acetamido-5-chloro-2-ethoxybenzoic acid Hydrolysis->Product Purification Purification (Recrystallization) Product->Purification

Caption: Workflow for the synthesis of the Mosapride intermediate.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on reported literature for analogous compounds.

StepReactionStarting MaterialProductReported Yield (%)
1EthylationThis compoundMethyl 4-acetamido-2-ethoxybenzoate~95%
2ChlorinationMethyl 4-acetamido-2-ethoxybenzoateMethyl 4-acetamido-5-chloro-2-ethoxybenzoate~97%
3HydrolysisMethyl 4-acetamido-5-chloro-2-ethoxybenzoate4-acetamido-5-chloro-2-ethoxybenzoic acid~94%

Experimental Protocols

Step 1: Synthesis of Methyl 4-acetamido-2-ethoxybenzoate (Ethylation)

  • Reagents and Materials:

    • This compound

    • Bromoethane

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF)

    • Deionized water

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature control

    • Condenser

    • Buchner funnel and filter paper

  • Procedure:

    • To a round-bottom flask, add this compound.

    • Add DMF to dissolve the starting material.

    • Add anhydrous potassium carbonate to the solution.

    • While stirring, add bromoethane dropwise to the mixture.

    • Attach a condenser and heat the reaction mixture to 90-100°C for 8 hours.

    • After cooling to room temperature, pour the reaction mixture into ice-cold deionized water with stirring.

    • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with deionized water.

    • Dry the product under vacuum to obtain Methyl 4-acetamido-2-ethoxybenzoate as a white solid.

Step 2: Synthesis of Methyl 4-acetamido-5-chloro-2-ethoxybenzoate (Chlorination)

  • Reagents and Materials:

    • Methyl 4-acetamido-2-ethoxybenzoate

    • N-Chlorosuccinimide (NCS)

    • N,N-Dimethylformamide (DMF)

    • Deionized water

    • Reaction vessel

    • Stirring apparatus

    • Heating apparatus

  • Procedure:

    • In a reaction vessel, dissolve Methyl 4-acetamido-2-ethoxybenzoate in DMF.

    • Add N-Chlorosuccinimide (NCS) to the solution.

    • Heat the reaction mixture to approximately 80°C and maintain for 2 hours with stirring.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into deionized water to precipitate the product.

    • Filter the resulting solid, wash with water, and dry to yield Methyl 4-acetamido-5-chloro-2-ethoxybenzoate.

Step 3: Synthesis of 4-acetamido-5-chloro-2-ethoxybenzoic acid (Hydrolysis)

  • Reagents and Materials:

    • Methyl 4-acetamido-5-chloro-2-ethoxybenzoate

    • Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

    • Hydrochloric acid (HCl), concentrated

    • Ethanol

    • Deionized water

    • Round-bottom flask with reflux condenser

    • pH paper or meter

  • Procedure:

    • Suspend Methyl 4-acetamido-5-chloro-2-ethoxybenzoate in a mixture of ethanol and water in a round-bottom flask.

    • Add sodium hydroxide solution to the suspension.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3.

    • A precipitate will form. Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water.

    • Dry the product to obtain 4-acetamido-5-chloro-2-ethoxybenzoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). A reported yield for this step is 94.1%.[1]

Concluding Remarks

The protocol described provides a comprehensive guide for the synthesis of a key Mosapride intermediate from this compound. The procedures are based on established chemical transformations and offer high yields. Researchers should adhere to standard laboratory safety practices when handling all chemicals. The successful synthesis of this intermediate is a critical step in the total synthesis of Mosapride, a significant gastroprokinetic agent.

References

Application Notes and Protocols: Methyl 4-acetamido-2-hydroxybenzoate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-acetamido-2-hydroxybenzoate is a versatile chemical intermediate with significant applications in the pharmaceutical industry. Its unique structure, featuring a salicylic acid backbone with acetamido and methyl ester functionalities, makes it a valuable precursor for the synthesis of a variety of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its role in the synthesis of gastrointestinal prokinetic agents and other pharmacologically relevant compounds.

Chemical Properties and Spectroscopic Data

This compound is a light brown solid.[1] Key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 4093-28-1[2]
Molecular Formula C₁₀H₁₁NO₄[2]
Molecular Weight 209.20 g/mol [2]
Melting Point 146-147 °C[3]
Appearance Light Brown Solid[1]
Storage 2-8°C, Refrigerator, Inert atmosphere[3][4]

Spectroscopic Data:

Spectrum TypeDataReference
¹H-NMR (CDCl₃) δ 10.86 (s, 1H), 7.78 (d, J=8.6 Hz, 1H), 7.23 (s, 1H), 7.16 (br s, 1H), 7.10 (d, J=8.6 Hz, 1H), 3.92 (s, 3H), 2.19 (s, 3H)[5][6]
Mass Spectrum (m/z) 208 (MH)⁺[5][6]
¹³C-NMR (Predicted) Data not explicitly found in search results, but would be predicted based on the structure.
IR (Predicted) Data not explicitly found in search results, but would show characteristic peaks for O-H, N-H, C=O (ester and amide), and aromatic C-H and C=C bonds.

Synthesis of this compound

A common and high-yielding synthesis of this compound involves the acetylation of Methyl 4-amino-2-hydroxybenzoate.[5][6]

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 4-amino-2-hydroxybenzoate (50.7 g, 303.6 mmol)

  • Ethyl acetate (750 mL)

  • Water (250 mL)

  • Sodium bicarbonate (34.9 g, 415.5 mmol)

  • Acetyl chloride (29.7 mL, 415.5 mmol)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve Methyl 4-amino-2-hydroxybenzoate in ethyl acetate.

  • Add a solution of sodium bicarbonate in water to the reaction mixture.

  • Cool the mixture to 0°C with continuous stirring.

  • Slowly add acetyl chloride to the cooled mixture over a period of 15 minutes.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.

  • After the reaction is complete, separate the organic and aqueous layers.

  • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The resulting white solid is this compound.

Quantitative Data:

Parameter Value Reference
Yield 63.5 g (99%) [5][6]

| Purity | High (based on NMR and MS data) |[5][6] |

Visualization of Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product start1 Methyl 4-amino-2-hydroxybenzoate reaction Acetylation in Ethyl Acetate/Water 0°C to Room Temperature, 2h start1->reaction start2 Acetyl Chloride start2->reaction start3 Sodium Bicarbonate start3->reaction workup1 Separation of Layers reaction->workup1 workup2 Brine Wash workup1->workup2 workup3 Drying (Na₂SO₄) workup2->workup3 workup4 Solvent Removal workup3->workup4 product This compound workup4->product G A This compound B Methyl 4-acetamido-5-chloro-2-hydroxybenzoate A->B Chlorination (NCS) C Methyl 4-acetamido-5-chloro-2-ethoxybenzoate B->C Ethoxylation D 4-amino-5-chloro-2-ethoxybenzoic acid C->D Hydrolysis E Mosapride D->E Further Steps G Mosapride Mosapride HT4R 5-HT₄ Receptor (Enteric Neuron) Mosapride->HT4R agonizes ACh_release Acetylcholine (ACh) Release HT4R->ACh_release ACh ACh Muscarinic_R Muscarinic Receptor (Smooth Muscle Cell) ACh->Muscarinic_R stimulates GI_motility Increased GI Motility Muscarinic_R->GI_motility G A This compound B Chlorination A->B C Bromination B->C D Bromoethylation C->D E Cyclization D->E F Hydrolysis E->F G 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid F->G

References

Application Notes & Protocols for Purity Analysis of Methyl 4-acetamido-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the purity analysis of Methyl 4-acetamido-2-hydroxybenzoate using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals to ensure the quality and purity of this compound. The protocols include sample preparation, instrument conditions, and data analysis guidelines.

High-Performance Liquid Chromatography (HPLC) Method

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. This application note describes a reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound. The method is designed to be simple, accurate, and robust for routine quality control analysis.

Principle

The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of methanol and water, with a small percentage of acetic acid to ensure good peak shape. The analyte is detected by its UV absorbance. The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Experimental Protocol

1.3.1. Apparatus and Materials

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

1.3.2. Reagents and Standards

  • This compound reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial, analytical grade)

1.3.3. Sample Preparation

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with methanol.

  • Filter both solutions through a 0.45 µm syringe filter into HPLC vials before injection.

1.3.4. Chromatographic Conditions

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water:Acetic Acid (65:35:1, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature 30°C[1]
Detection Wavelength 304 nm[1]
Run Time 15 minutes
Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 2: Purity Calculation

Peak NameRetention Time (min)Area% Area
Impurity 1tbdA1(A1/Atotal) * 100
Main PeaktbdA_main(A_main/Atotal) * 100
Impurity 2tbdA2(A2/Atotal) * 100
Total Atotal 100

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample & Standard dissolve Dissolve in Methanol start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 304 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique used to identify and quantify volatile and semi-volatile compounds. For non-volatile or polar compounds like this compound, a derivatization step is often required to increase volatility and improve chromatographic performance.[2] This application note details a GC-MS method involving silylation for the purity analysis of this compound.

Principle

The sample is first derivatized using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the active hydrogen in the hydroxyl group into a less polar and more volatile trimethylsilyl (TMS) ether.[3] The derivatized sample is then injected into the GC-MS system. Separation occurs in a capillary column, and the eluted compounds are detected by a mass spectrometer. Purity is assessed by comparing the peak area of the derivatized analyte to the total peak area.

Experimental Protocol

2.3.1. Apparatus and Materials

  • GC-MS system with an electron ionization (EI) source

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Heating block or oven

  • Autosampler vials with inserts

  • Microsyringes

2.3.2. Reagents and Standards

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]

  • Pyridine or Acetonitrile (anhydrous, GC grade)

2.3.3. Sample Preparation and Derivatization

  • Sample Solution (1 mg/mL): Accurately weigh about 1 mg of the this compound sample into an autosampler vial insert.

  • Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS.[3]

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.[3]

  • Cool the vial to room temperature before injection.

2.3.4. GC-MS Conditions

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium
Oven Temperature Program Initial 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-450 amu
Data Presentation

Table 3: Expected Mass Fragments for Derivatized Analyte

CompoundMolecular Weight (derivatized)Key Mass Fragments (m/z)
Methyl 4-acetamido-2-(trimethylsilyloxy)benzoate281.37281, 266, 224, 180, 73

Table 4: Purity Calculation

Peak NameRetention Time (min)Area% Area
Impurity 1tbdA1(A1/Atotal) * 100
Derivatized Main PeaktbdA_main(A_main/Atotal) * 100
Impurity 2tbdA2(A2/Atotal) * 100
Total Atotal 100

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Add BSTFA & Heat dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Separation on DB-5ms Column inject->separate detect Mass Spectrometry Detection separate->detect integrate Integrate Chromatogram detect->integrate identify Identify Peaks by Mass Spectra integrate->identify calculate Calculate % Purity identify->calculate

Caption: GC-MS analysis workflow including derivatization.

Conclusion

The described HPLC and GC-MS methods provide reliable and distinct approaches for the purity analysis of this compound. The HPLC method is straightforward and suitable for high-throughput screening in a quality control environment. The GC-MS method, while requiring a derivatization step, offers higher sensitivity and specificity, making it ideal for impurity identification and characterization. The choice of method will depend on the specific requirements of the analysis, including the need for structural confirmation of impurities.

References

Application Notes and Protocols: Methyl 4-acetamido-2-hydroxybenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-acetamido-2-hydroxybenzoate is a salicylic acid derivative with significant applications in medicinal chemistry, primarily as a key intermediate in the synthesis of pharmaceutical agents. Its structural similarity to other bioactive compounds suggests its potential for further investigation as a pharmacologically active molecule. These application notes provide an overview of its established use and explore its potential therapeutic applications, supported by detailed experimental protocols.

Chemical Information

PropertyValue
CAS Number 4093-28-1
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.2 g/mol
Appearance Light brown solid
Synonyms 4-(Acetylamino)-2-hydroxy-benzoic Acid Methyl Ester, 4-Acetylaminosalicylic Acid Methyl Ester, Methyl 4-acetamidosalicylate

Established Application: Intermediate in Mosapride Synthesis

This compound is a crucial building block in the multi-step synthesis of Mosapride, a gastroprokinetic agent that enhances gastrointestinal motility.[1] The purity and consistent supply of this intermediate are critical for the efficient manufacturing of Mosapride.[1]

Logical Workflow for Mosapride Synthesis

G cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Methyl 4-amino-2-hydroxybenzoate Methyl 4-amino-2-hydroxybenzoate This compound This compound Methyl 4-amino-2-hydroxybenzoate->this compound Acetylation Further Steps Further Steps This compound->Further Steps Multi-step synthesis Mosapride Mosapride Further Steps->Mosapride

Caption: Synthetic pathway from starting material to Mosapride.

Potential Therapeutic Applications

As a derivative of salicylic acid, this compound holds potential for various therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. While direct biological data for this specific compound is limited, research on structurally similar molecules, such as 5-acetamido-2-hydroxy benzoic acid, provides a basis for exploring these potential applications.

Anti-inflammatory and Analgesic Activity

Derivatives of acetamido-hydroxy benzoic acid have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. In-silico molecular docking studies on related compounds suggest a potential binding affinity for the COX-2 receptor.[2]

Anticancer Activity

The development of novel anticancer agents is an active area of research, and various salicylic acid derivatives have been explored for their potential in this field. The structure-activity relationship (SAR) studies of related compounds can guide the design of new derivatives of this compound with improved antiproliferative activity.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from Methyl 4-amino-2-hydroxybenzoate.

Materials:

  • Methyl 4-amino-2-hydroxybenzoate

  • Ethyl acetate

  • Water

  • Sodium bicarbonate

  • Acetyl chloride

  • Brine solution

  • Anhydrous sodium sulfate

  • Round bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Methyl 4-amino-2-hydroxybenzoate (50.7 g, 303.6 mmol) in ethyl acetate (750 mL) in a round bottom flask.[4]

  • Add a solution of sodium bicarbonate (34.9 g) in water (250 mL) to the flask with stirring.[4]

  • Cool the mixture to 0°C in an ice bath.[4]

  • Slowly add acetyl chloride (29.7 mL, 415.5 mmol) dropwise to the cooled mixture over 15 minutes.[4]

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.[4]

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.[4]

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]

  • The resulting white solid is this compound (yields are typically high, around 99%).[4]

  • Confirm the product structure using techniques such as NMR and mass spectrometry.[4]

In Vitro COX-2 Inhibition Assay (Fluorometric) - Generalized Protocol

This protocol is a generalized method for screening compounds for COX-2 inhibitory activity and can be adapted for this compound and its derivatives.

Materials:

  • COX-2 inhibitor screening kit (containing COX-2 enzyme, assay buffer, COX probe, arachidonic acid, and a known COX-2 inhibitor like celecoxib)

  • 96-well microplate

  • Fluorometric microplate reader

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare the assay components according to the manufacturer's instructions.

  • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the COX probe to each well.

  • Add the test compound at various concentrations to the sample wells.

  • Include a positive control (a known COX-2 inhibitor) and a negative control (solvent only).

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the negative control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 activity.

In Vitro Anticancer Activity Assay (MTT Assay) - Generalized Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to screen for the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_data Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis COX2_Assay In Vitro COX-2 Inhibition Assay Structural_Analysis->COX2_Assay MTT_Assay In Vitro Anticancer Assay (MTT) Structural_Analysis->MTT_Assay IC50_COX2 IC50 Determination (COX-2) COX2_Assay->IC50_COX2 IC50_Anticancer IC50 Determination (Anticancer) MTT_Assay->IC50_Anticancer

Caption: Experimental workflow for synthesis and biological evaluation.

Conclusion

This compound is a valuable compound in medicinal chemistry, with a well-established role as a synthetic intermediate. Its structural features suggest a potential for broader pharmacological applications, particularly in the development of new anti-inflammatory, analgesic, and anticancer agents. The provided protocols offer a starting point for the synthesis and biological evaluation of this compound and its future derivatives. Further research is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for the Derivatization of Methyl 4-acetamido-2-hydroxybenzoate for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structure-Activity Relationship (SAR) studies are a fundamental component of modern drug discovery, enabling the systematic exploration of how chemical structure modifications impact the biological activity of a compound. This iterative process is crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. Methyl 4-acetamido-2-hydroxybenzoate, a derivative of salicylic acid, presents a versatile scaffold for such studies. Its structure features three key functional groups amenable to chemical modification: a phenolic hydroxyl group, a methyl ester, and an acetamido group. Derivatization at these positions allows for the generation of a diverse library of analogs to probe interactions with biological targets. This document provides detailed protocols for the derivatization of this compound and presents a hypothetical SAR study to illustrate the analysis of the resulting data. The core structure, this compound, can be synthesized from methyl 4-amino-2-hydroxybenzoate.[1]

Derivatization Strategies

The primary sites for derivatization on the this compound scaffold are the 2-hydroxyl group (O-alkylation), the methyl ester (hydrolysis followed by amidation), and the 4-acetamido group (modification of the acyl group). These modifications allow for the systematic alteration of the molecule's steric and electronic properties, as well as its hydrogen bonding capabilities.

Derivatization_Strategies cluster_O_Alkylation O-Alkylation cluster_Amidation Ester Hydrolysis & Amidation cluster_N_Acylation N-Acyl Modification Core This compound OAlkylation O-Alkyl Ethers Core->OAlkylation R-X, Base Hydrolysis 4-Acetamido-2-hydroxybenzoic Acid Core->Hydrolysis Base or Acid NAcylation N-Acyl Analogs Core->NAcylation Modify Acyl Group Amidation Amide Derivatives Hydrolysis->Amidation Amide Coupling

Caption: Derivatization strategies for this compound.

Experimental Protocols

Synthesis of this compound (Parent Compound)

This protocol describes the acetylation of methyl 4-amino-2-hydroxybenzoate.

Materials:

  • Methyl 4-amino-2-hydroxybenzoate

  • Ethyl acetate

  • Water

  • Sodium bicarbonate

  • Acetyl chloride

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methyl 4-amino-2-hydroxybenzoate (1.0 eq) in ethyl acetate.[1]

  • Add a solution of sodium bicarbonate (1.4 eq) in water and cool the mixture to 0°C in an ice bath.[1]

  • Slowly add acetyl chloride (1.4 eq) dropwise to the stirred mixture over 15 minutes.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.[1]

  • Separate the organic and aqueous layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.[1]

  • Concentrate the filtrate under reduced pressure to yield the crude product.[1]

  • Purify the product by recrystallization or silica gel column chromatography.

Protocol for O-Alkylation of the Phenolic Hydroxyl Group

This protocol describes the synthesis of ether derivatives at the 2-hydroxy position via Williamson ether synthesis.

Materials:

  • This compound (1.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.2 eq)

  • Ethyl acetate

  • Ice-cold water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound in anhydrous DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the corresponding alkyl halide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60°C if necessary, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Hydrolysis of the Methyl Ester

This protocol details the conversion of the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • 2 M Sodium hydroxide (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Anti-bumping granules

Procedure:

  • Place this compound in a round-bottom flask with a few anti-bumping granules.[2]

  • Add 2 M NaOH solution and heat the mixture under reflux for 30-60 minutes.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully acidify with concentrated HCl with stirring until a precipitate forms.[2]

  • Filter the precipitate and wash with a small amount of cold water.[2]

  • Dry the precipitate to obtain 4-acetamido-2-hydroxybenzoic acid.

Protocol for Amidation of the Carboxylic Acid

This protocol describes the coupling of the carboxylic acid with various amines to form amide derivatives.

Materials:

  • 4-Acetamido-2-hydroxybenzoic acid (1.0 eq)

  • HATU (1.1 eq)

  • Anhydrous DMF

  • DIPEA (2.0 eq)

  • Amine (e.g., aniline, benzylamine) (1.1 eq)

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve 4-acetamido-2-hydroxybenzoic acid and HATU in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the desired amine in a small amount of anhydrous DMF.

  • Slowly add the amine solution to the activated carboxylic acid mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Hypothetical SAR Study: Antimicrobial Activity

To illustrate the application of these derivatization protocols, a hypothetical SAR study was designed to explore the antimicrobial activity of novel this compound derivatives against Staphylococcus aureus. The following tables summarize the synthesized compounds and their hypothetical biological data. The biological activities of p-hydroxybenzoic acid and its derivatives are well-documented, showing antimicrobial, anti-inflammatory, and antioxidant properties.[3][4]

Workflow for SAR Study

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & SAR start This compound deriv Derivatization (O-Alkylation, Amidation, etc.) start->deriv purify Purification (Chromatography) deriv->purify char Structural Characterization (NMR, MS) purify->char screen Biological Screening (e.g., MIC against S. aureus) char->screen sar SAR Analysis screen->sar

Caption: General workflow for the synthesis and SAR study of derivatives.

Data Presentation

Table 1: O-Alkyl Derivatives and their Hypothetical Antimicrobial Activity

Compound IDR Group (at 2-OH)MIC (µg/mL) against S. aureus
1 -H (Parent)128
1a -CH₃64
1b -CH₂CH₃32
1c -CH₂(CH₂)₂CH₃16
1d -CH₂Ph8

Table 2: Amide Derivatives and their Hypothetical Antimicrobial Activity

Compound IDR' Group (Amide)MIC (µg/mL) against S. aureus
2 -OH (Carboxylic Acid)>256
2a -NH₂128
2b -NHPh64
2c -NHCH₂Ph32
2d -NH(4-Cl-Ph)16

Discussion of SAR Findings

  • O-Alkylation: The derivatization of the phenolic hydroxyl group to form ethers generally leads to an increase in antimicrobial activity. A trend is observed where increasing the lipophilicity and size of the alkyl substituent (from methyl to butyl and benzyl) enhances the potency against S. aureus. The benzyl ether derivative (1d ) was the most active in this series, suggesting that an aromatic ring at this position is favorable for activity.

  • Ester to Amide Conversion: Hydrolysis of the methyl ester to the carboxylic acid (2 ) results in a loss of activity. Conversion of the carboxylic acid to amides restores or improves activity. Similar to the O-alkylation series, increasing the lipophilicity of the amide substituent appears to be beneficial. The introduction of a 4-chlorophenyl group (2d ) significantly enhances the antimicrobial activity, indicating that electronic effects and/or specific hydrophobic interactions may play a crucial role.

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic derivatization of this compound. The hypothetical SAR study demonstrates how the resulting library of compounds can be evaluated to elucidate key structural features required for biological activity. These findings can guide the design of more potent and selective analogs for further drug development efforts. The versatile nature of the parent scaffold makes it an excellent starting point for exploring a wide range of biological targets.

References

Application Notes and Protocols: In Vitro Evaluation of Methyl 4-acetamido-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential in vitro assays relevant to the biological evaluation of Methyl 4-acetamido-2-hydroxybenzoate. This compound is a derivative of salicylic acid, a well-known scaffold in medicinal chemistry, and is used as a reagent in the synthesis of various pharmaceutical agents, including Mosapride.[1][2][3] Given its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs), key in vitro assays to investigate its potential anti-inflammatory, cytotoxic, and antimicrobial properties are detailed below.

Potential Biological Activities and Relevant Assays

This compound's structural relationship to salicylates suggests several potential biological activities that can be explored through in vitro assays:

  • Anti-inflammatory Activity: As a salicylic acid derivative, a primary area of investigation is its potential to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[4][5]

  • Cytotoxicity: Understanding the cytotoxic profile of any compound intended for therapeutic use is crucial. The MTT assay is a standard method to assess cell viability and the cytotoxic effects of a compound on various cell lines.

  • Antimicrobial Activity: Some hydroxybenzoate derivatives have demonstrated antimicrobial properties.[6][7] Therefore, evaluating the minimum inhibitory concentration (MIC) against relevant bacterial and fungal strains could reveal another facet of its biological profile.

  • Antiviral Activity: While not a primary expectation based on its core structure, derivatives synthesized from this compound have been investigated for antiviral properties.

Data Presentation

Table 1: In Vitro Cytotoxicity and Antiviral Activity of Indole-2-carboxylate Derivatives Synthesized from this compound [8]

CompoundTC50 (μmol/L)VirusIC50 (μmol/L)Selectivity Index (SI)
2f 14.51Cox B31.599.1
3f 16.37Cox B34.553.6
6f 210.33Cox B330.127.0
8f 122.33Cox B37.1817.1
8e 50.69Influenza A>24.38
14f 90.82Influenza A7.5312.1
15e 212.02Cox B344.724.7
17f 18.29Cox B310.561.7
18f 115.44Cox B329.883.9

TC50: 50% cytotoxic concentration. IC50: 50% inhibition concentration. SI: Selectivity Index (TC50/IC50).

Key Experimental Protocols

The following are detailed protocols for key in vitro assays relevant for the evaluation of this compound.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is a general guideline for a fluorometric or colorimetric assay to determine the inhibitory activity of a test compound against COX-1 and COX-2.

Principle: The COX enzyme converts arachidonic acid to prostaglandin H2 (PGH2). This activity can be measured by detecting the peroxidase component of the COX enzyme, which reduces PGG2 to PGH2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-611 nm or fluorometrically.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • COX inhibitors (e.g., SC-560 for COX-1, DuP-697 for COX-2) as controls

  • Microplate reader

Procedure: [9]

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and substrate to the desired concentrations in cold assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:

    • Assay Buffer

    • Heme

    • COX enzyme (COX-1 or COX-2)

    • Test compound at various concentrations or vehicle control (DMSO).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the test compound to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately monitor the absorbance at 590-611 nm or fluorescence at the appropriate excitation/emission wavelengths for a set period (e.g., 5-10 minutes) at room temperature or 37°C.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol describes a method to assess the inhibitory effect of a compound on 5-lipoxygenase activity.

Principle: Lipoxygenases catalyze the oxidation of polyunsaturated fatty acids. The activity can be measured by monitoring the formation of hydroperoxides, which can be detected spectrophotometrically by the increase in absorbance at 234 nm.

Materials:

  • 5-Lipoxygenase enzyme

  • Sodium phosphate buffer (e.g., 0.1 M, pH 6.0-7.4)

  • Linoleic acid or arachidonic acid (substrate)

  • Test compound (this compound) dissolved in a suitable solvent

  • Known LOX inhibitor (e.g., Zileuton) as a positive control

  • UV-Vis spectrophotometer

Procedure: [8]

  • Reagent Preparation: Prepare substrate solution (e.g., sodium linoleate) and dilute the enzyme in the assay buffer.

  • Reaction Mixture: In a quartz cuvette or 96-well UV-plate, prepare the reaction mixture containing:

    • Sodium phosphate buffer

    • Test compound at various concentrations or vehicle control.

  • Pre-incubation: Add the 5-LOX enzyme solution to the reaction mixture and incubate for a short period (e.g., 5 minutes) at room temperature.

  • Reaction Initiation: Start the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Measurement: Immediately measure the increase in absorbance at 234 nm for a defined time (e.g., 3-5 minutes).

  • Data Analysis: Determine the rate of the reaction (change in absorbance per minute). Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control and determine the IC50 value.

MTT Cell Viability Assay

This protocol is for a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

  • Human or animal cell line (e.g., HeLa, HepG2, RAW 264.7)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol with 4 mM HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10-50 µL of MTT solution to each well. Incubate for 1-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (concentration that causes 50% reduction in cell viability) can be determined from a dose-response curve.

Visualizations

Signaling Pathway

Arachidonic_Acid_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa Hydrolysis cox Cyclooxygenases (COX-1 & COX-2) aa->cox lox Lipoxygenases (LOX) aa->lox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 leukotrienes Leukotrienes (Inflammation, Allergy) lox->leukotrienes pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase activity prostanoids Prostaglandins, Thromboxanes (Inflammation, Pain, Fever) pgh2->prostanoids test_compound This compound (Potential Inhibitor) test_compound->cox test_compound->lox

Caption: Potential inhibitory action on the arachidonic acid cascade.

Experimental Workflow

In_Vitro_Assay_Workflow start Start: Prepare Test Compound Stock Solution assay_prep Prepare Assay-Specific Reagents (Enzymes, Substrates, Cells, etc.) start->assay_prep plate_setup Set up 96-well plates with controls and compound dilutions assay_prep->plate_setup incubation Incubation under specific assay conditions plate_setup->incubation reaction Initiate and stop reaction (if applicable) incubation->reaction detection Measure signal (Absorbance, Fluorescence) reaction->detection analysis Data Analysis: Calculate % Inhibition / % Viability detection->analysis end Determine IC50 / EC50 values analysis->end

Caption: General workflow for in vitro screening assays.

References

Application Notes and Protocols for the Acylation of Methyl 4-Amino-2-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2-hydroxybenzoate, also known as methyl p-aminosalicylate, is a key intermediate in the synthesis of various pharmaceutically active compounds. The selective acylation of its amino group is a critical transformation for the development of novel drug candidates, including anti-inflammatory and antitubercular agents. The presence of both a nucleophilic amino group and a hydroxyl group on the aromatic ring presents a chemoselectivity challenge. However, due to the higher nucleophilicity of the amino group compared to the phenolic hydroxyl group, selective N-acylation can be readily achieved under controlled reaction conditions. This modification allows for the introduction of various acyl groups, enabling the modulation of the molecule's physicochemical properties and biological activity.

This document provides detailed protocols for the N-acylation of methyl 4-amino-2-hydroxybenzoate using two common acylating agents: an acid anhydride and an acyl chloride. A comparative summary of the reaction conditions and outcomes is presented to aid in method selection.

Data Presentation: Comparison of Acylation Protocols

ParameterProtocol 1: Acylation with Acid AnhydrideProtocol 2: Acylation with Acyl Chloride
Starting Material Methyl 4-amino-2-hydroxybenzoateMethyl 4-amino-2-hydroxybenzoate
Acylating Agent Propionic AnhydrideAcetyl Chloride[1][2]
Solvent Tetrahydrofuran (THF)Ethyl acetate and Water[1][2]
Base/Catalyst None (reflux)Sodium bicarbonate[1][2]
Reaction Temperature Reflux0 °C to Room Temperature[1][2]
Reaction Time 2.5 hours2 hours[1][2]
Typical Yield 83%99%[1][2]
Purification Method Recrystallization from etherSeparation and solvent removal[1][2]

Experimental Protocols

Protocol 1: N-Propionylation using Propionic Anhydride

This protocol details the N-acylation of methyl 4-amino-2-hydroxybenzoate with propionic anhydride to yield methyl 4-propionamido-2-hydroxybenzoate.

Materials:

  • Methyl 4-amino-2-hydroxybenzoate

  • Propionic Anhydride

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl ether, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • In a round-bottom flask, suspend methyl 4-amino-2-hydroxybenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add propionic anhydride (1.2 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 2.5 hours.

  • After cooling to room temperature, evaporate the THF in a gentle stream of air until the product solidifies.

  • Dissolve the solid residue in anhydrous ethyl ether and reflux for 10 minutes.

  • Cool the flask to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration, wash with cold ether (3 x 3 mL), and dry to yield analytically pure methyl 4-propionamido-2-hydroxybenzoate.

Protocol 2: N-Acetylation using Acetyl Chloride

This protocol describes the N-acetylation of methyl 4-amino-2-hydroxybenzoate using acetyl chloride in a biphasic system.[1][2]

Materials:

  • Methyl 4-amino-2-hydroxybenzoate[1][2]

  • Acetyl Chloride[1][2]

  • Ethyl acetate[1][2]

  • Sodium bicarbonate[1][2]

  • Deionized water[1][2]

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve methyl 4-amino-2-hydroxybenzoate (1.0 eq) in ethyl acetate.[1][2]

  • In a separate vessel, prepare a solution of sodium bicarbonate (1.37 eq) in water.[1][2]

  • Combine the organic and aqueous solutions in the round-bottom flask and cool the mixture to 0 °C in an ice bath with stirring.[1][2]

  • Slowly add acetyl chloride (1.37 eq) dropwise to the stirred biphasic mixture over 15 minutes.[1][2]

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.[1][2]

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.[1][2]

  • Wash the organic layer with brine, then dry over anhydrous sodium sulfate.[1][2]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain methyl 4-acetamido-2-hydroxybenzoate as a white solid.[1][2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification start Start dissolve Dissolve Methyl 4-amino-2-hydroxybenzoate in appropriate solvent start->dissolve add_base Add Base (if applicable, e.g., NaHCO3) dissolve->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acylating Agent (Anhydride or Acyl Chloride) cool->add_acyl react Stir at specified temperature and time add_acyl->react quench Quench Reaction (e.g., add water) react->quench extract Liquid-Liquid Extraction (if applicable) quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (e.g., Recrystallization) evaporate->purify end Final Product purify->end

Caption: Experimental workflow for the N-acylation of methyl 4-amino-2-hydroxybenzoate.

logical_relationship cluster_synthesis Chemical Synthesis cluster_development Drug Development Pathway start_material Methyl 4-amino-2-hydroxybenzoate acylation Selective N-Acylation start_material->acylation product N-Acylated Derivative acylation->product intermediate Key Intermediate for Further Derivatization product->intermediate Application optimization Lead Optimization (SAR Studies) intermediate->optimization api Active Pharmaceutical Ingredient (API) optimization->api

Caption: Logical relationship from synthesis to application in drug development.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-acetamido-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-acetamido-2-hydroxybenzoate is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to Mosapride.[1][2] Its efficient and scalable synthesis is therefore of significant interest to the pharmaceutical and chemical industries. These application notes provide a comprehensive overview of the synthesis of this compound, with a focus on large-scale production considerations. Detailed experimental protocols for both lab-scale and large-scale synthesis are provided, along with discussions on process optimization, safety, quality control, and green chemistry alternatives.

Chemical and Physical Properties

A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1.

PropertyMethyl 4-amino-2-hydroxybenzoate (Starting Material)This compound (Product)
CAS Number 4136-97-44093-28-1
Molecular Formula C₈H₉NO₃C₁₀H₁₁NO₄
Molecular Weight 167.16 g/mol 209.20 g/mol
Appearance Off-white to light brown crystalline powderWhite to off-white solid
Melting Point 153-157 °C148-152 °C
Solubility Sparingly soluble in water, soluble in alcoholsSoluble in hot water, ethanol, and ethyl acetate

Synthetic Pathway

The synthesis of this compound is typically achieved through the N-acetylation of Methyl 4-amino-2-hydroxybenzoate. This is a nucleophilic acyl substitution reaction where the amino group of the starting material attacks the electrophilic carbonyl carbon of the acetylating agent.

Synthetic Pathway Synthetic Pathway for this compound start Methyl 4-amino-2-hydroxybenzoate product This compound start->product Base (e.g., Sodium Bicarbonate) Solvent (e.g., Ethyl Acetate) reagent Acetylating Agent (Acetyl Chloride or Acetic Anhydride) reagent->start

Caption: General synthetic scheme for the N-acetylation of Methyl 4-amino-2-hydroxybenzoate.

Experimental Protocols

Lab-Scale Synthesis Protocol (Using Acetyl Chloride)

This protocol is adapted from established laboratory procedures and is suitable for producing gram-scale quantities of the target compound.[3]

Materials:

  • Methyl 4-amino-2-hydroxybenzoate

  • Acetyl Chloride

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of Methyl 4-amino-2-hydroxybenzoate (e.g., 50.7 g, 303.6 mmol) in ethyl acetate (750 mL) and water (250 mL), add sodium bicarbonate (34.9 g, 415.5 mmol).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (29.7 mL, 415.5 mmol) dropwise over 15 minutes, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) if necessary.

Expected Yield: ~99%[3]

Large-Scale Synthesis Protocol (Using Acetic Anhydride)

For industrial-scale production, acetic anhydride is generally the preferred acetylating agent over acetyl chloride due to its lower cost, reduced corrosivity, and easier handling.[4][5]

Large-Scale Synthesis Workflow Workflow for Large-Scale Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_qc Quality Control charge_reactants Charge Reactor with Methyl 4-amino-2-hydroxybenzoate, Solvent, and Base cool Cool Reactor charge_reactants->cool add_reagent Controlled Addition of Acetic Anhydride cool->add_reagent react Reaction at Controlled Temperature add_reagent->react phase_split Phase Separation react->phase_split wash Aqueous Washes phase_split->wash solvent_swap Solvent Swap/ Concentration wash->solvent_swap crystallization Crystallization solvent_swap->crystallization filtration Filtration and Drying crystallization->filtration final_product_testing Final Product Testing (HPLC, Residual Solvents, etc.) filtration->final_product_testing

Caption: A typical workflow for the large-scale synthesis of this compound.

Materials (Illustrative Quantities for a 10 kg Batch):

  • Methyl 4-amino-2-hydroxybenzoate (10.0 kg)

  • Acetic Anhydride (7.7 kg)

  • Sodium Bicarbonate (6.9 kg)

  • Ethyl Acetate (150 L)

  • Water (50 L)

  • Brine (20 L)

  • Heptane (for crystallization, as required)

Equipment:

  • Jacketed glass-lined or stainless steel reactor with temperature control and mechanical stirring

  • Addition funnel or dosing pump

  • Nutsche filter-dryer or centrifuge and vacuum oven

Procedure:

  • Charge the reactor with Methyl 4-amino-2-hydroxybenzoate, ethyl acetate, and water.

  • Begin agitation and add sodium bicarbonate.

  • Cool the reactor contents to 0-5°C.

  • Slowly add acetic anhydride via a dosing pump over 1-2 hours, maintaining the internal temperature below 10°C. The acetylation reaction is exothermic, and careful temperature control is crucial to prevent runaway reactions and the formation of impurities.[6][7][8]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).

  • Stop agitation and allow the layers to separate. Remove the lower aqueous layer.

  • Wash the organic layer with water and then with brine.

  • Concentrate the organic layer by distillation. A solvent swap to a suitable crystallization solvent (e.g., toluene or a mixture of ethyl acetate and heptane) may be performed.

  • Cool the solution under controlled conditions to induce crystallization.

  • Isolate the product by filtration using a Nutsche filter-dryer or by centrifugation followed by drying in a vacuum oven.

Large-Scale Synthesis Considerations

Choice of Acetylating Agent

The choice between acetyl chloride and acetic anhydride is a critical consideration for large-scale synthesis.

Reagent_Comparison Comparison of Acetylating Agents for Large-Scale Synthesis cluster_accl Acetyl Chloride cluster_ac2o Acetic Anhydride accl_pros Pros: - Highly reactive - Good for less reactive amines accl_cons Cons: - Highly corrosive and moisture-sensitive - Generates HCl gas - More expensive - Stricter handling and storage requirements ac2o_pros Pros: - Less corrosive and easier to handle - Higher boiling point, allowing for a wider reaction temperature range - More cost-effective - Generates acetic acid as a byproduct, which is less hazardous than HCl ac2o_cons Cons: - Less reactive than acetyl chloride conclusion Conclusion for Large-Scale: Acetic Anhydride is generally preferred due to better safety profile, lower cost, and easier handling.

Caption: A comparison of acetyl chloride and acetic anhydride for industrial applications.

Process Safety
  • Exothermicity: The acetylation reaction is exothermic. Proper heat management is critical to prevent thermal runaway. This includes using a jacketed reactor with a reliable cooling system, controlling the addition rate of the acetylating agent, and monitoring the internal temperature closely.[6][7][8]

  • Pressure Management: If using acetyl chloride, the generation of HCl gas can lead to a pressure buildup in a closed system. The reactor must be equipped with a proper venting and scrubbing system.

  • Material Handling: Both acetyl chloride and acetic anhydride are corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, must be worn. The process should be carried out in a well-ventilated area.

Green Chemistry and Sustainability
  • Solvent Selection: Ethyl acetate is a relatively green solvent. Efforts should be made to recycle and reuse the solvent to minimize waste.

  • Atom Economy: The use of acetic anhydride offers better atom economy compared to acetyl chloride, as the acetic acid byproduct is less of a disposal concern than hydrochloric acid.

  • Waste Management: Aqueous waste streams containing sodium bicarbonate and acetic acid or hydrochloric acid should be neutralized before disposal. Organic waste should be incinerated or recycled. Proper classification and storage of waste are essential.

Quality Control and Analytical Methods

For use as a pharmaceutical intermediate, this compound must meet stringent quality specifications.[9][10][11][12][13]

TestMethodTypical Specification
Appearance Visual InspectionWhite to off-white solid
Identification FTIR, ¹H NMRConforms to the reference spectrum
Assay HPLC-UV≥ 99.0%
Melting Point Capillary Method148-152 °C
Individual Impurity HPLC-UV≤ 0.10%
Total Impurities HPLC-UV≤ 0.5%
Residual Solvents Headspace GC-FID (as per USP <467>)Complies with ICH Q3C limits (e.g., Ethyl Acetate: ≤ 5000 ppm, Heptane: ≤ 5000 ppm)[14][15][16][17][18]
Loss on Drying Gravimetric (e.g., 105°C for 2 hours)≤ 0.5%
HPLC Method for Assay and Impurity Determination (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate the main peak from impurities (e.g., starting with 90% A and increasing to 90% B over 20 minutes)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Conclusion

The large-scale synthesis of this compound is a well-established process. The choice of acetic anhydride as the acetylating agent is generally favored for industrial applications due to safety, cost, and handling advantages. Careful control of reaction parameters, particularly temperature, is essential for a safe and efficient process. Robust analytical methods are required to ensure the final product meets the high-purity standards required for a pharmaceutical intermediate. By implementing the protocols and considerations outlined in these notes, researchers and drug development professionals can effectively scale up the synthesis of this important compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-acetamido-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Methyl 4-acetamido-2-hydroxybenzoate synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most widely reported method is the acetylation of Methyl 4-amino-2-hydroxybenzoate using acetyl chloride in the presence of a base. A well-documented protocol using sodium bicarbonate as the base in a biphasic solvent system of ethyl acetate and water has been shown to produce yields as high as 99%.[1][2]

Q2: What are the critical parameters to control for achieving a high yield?

A2: Key parameters include reaction temperature, the stoichiometry of reactants, and the choice of base and solvent. Maintaining a low temperature (around 0°C) during the addition of the acetylating agent is crucial to control the exothermic reaction and minimize side product formation.

Q3: What are the potential side reactions or impurities I should be aware of?

A3: While specific byproducts for this reaction are not extensively documented in the literature, potential side reactions in similar acetylations include:

  • O-acetylation: Acetylation of the hydroxyl group to form Methyl 2-acetoxy-4-acetamidobenzoate. This is more likely under more forcing conditions or with a different choice of acetylating agent and base.

  • Di-acetylation: Acetylation of both the amino and hydroxyl groups.

  • Hydrolysis: Hydrolysis of the ester functionality back to the carboxylic acid, particularly during workup if conditions are not carefully controlled.

  • Unreacted starting material: Incomplete reaction can leave residual Methyl 4-amino-2-hydroxybenzoate.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. The starting material, Methyl 4-amino-2-hydroxybenzoate, is more polar than the product, this compound, and will have a lower Rf value. A suitable mobile phase would be a mixture of hexane and ethyl acetate.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Acetylating Agent: Acetyl chloride may have degraded due to moisture.1. Use freshly opened or distilled acetyl chloride. Ensure anhydrous conditions during handling.
2. Incorrect Stoichiometry: Insufficient acetyl chloride or base.2. Re-evaluate the molar ratios of your reactants. A slight excess of acetyl chloride and base is often used.
3. Suboptimal Temperature: Reaction temperature was too low, leading to a slow reaction rate, or too high, promoting side reactions.3. Maintain the temperature at 0°C during the addition of acetyl chloride and then allow it to warm to room temperature.
4. Poor Quality Starting Material: Impurities in Methyl 4-amino-2-hydroxybenzoate can interfere with the reaction.4. Ensure the purity of the starting material using techniques like NMR or melting point analysis.
Product is Impure (Multiple Spots on TLC) 1. Formation of Side Products: See Q3 in the FAQ section for potential side reactions.1. Optimize reaction conditions (temperature, reaction time) to minimize side product formation. Consider alternative bases or acetylating agents.
2. Incomplete Reaction: Presence of starting material.2. Increase the reaction time or the amount of acetylating agent and base. Monitor the reaction to completion using TLC.
3. Ineffective Work-up: Residual starting materials or byproducts not effectively removed.3. Ensure thorough washing of the organic layer with brine to remove water-soluble impurities.
Product Discoloration (e.g., yellow or brown) 1. Oxidation: The phenolic group is susceptible to oxidation.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
2. Impurities in Starting Materials or Solvents. 2. Use high-purity starting materials and solvents.

Data Presentation: Reaction Conditions and Yield

The following table summarizes a highly efficient protocol for the synthesis of this compound.

ParameterConditionReported Yield (%)Reference
Starting Material Methyl 4-amino-2-hydroxybenzoate99[1][2]
Acetylating Agent Acetyl Chloride
Base Sodium Bicarbonate
Solvent Ethyl Acetate / Water
Temperature 0°C to Room Temperature
Reaction Time 2 hours

Note: While this protocol reports a near-quantitative yield, variations in laboratory conditions, reagent quality, and scale can affect the outcome. The troubleshooting guide above should be consulted to address any deviations.

Experimental Protocols

High-Yield Synthesis of this compound[1][2]

Materials:

  • Methyl 4-amino-2-hydroxybenzoate

  • Acetyl Chloride

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a suitable reaction vessel, dissolve Methyl 4-amino-2-hydroxybenzoate (1.0 equivalent) in ethyl acetate.

  • Add a solution of sodium bicarbonate (1.37 equivalents) in water.

  • Cool the biphasic mixture to 0°C with stirring.

  • Slowly add acetyl chloride (1.37 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 2 hours.

  • Monitor the reaction to completion using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic and aqueous layers.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization if necessary.

Visualizing the Synthesis and Troubleshooting

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Acetylation Reaction cluster_workup Work-up and Purification start Dissolve Methyl 4-amino-2-hydroxybenzoate in Ethyl Acetate add_base Add aqueous Sodium Bicarbonate start->add_base cool Cool to 0°C add_base->cool add_accl Slowly add Acetyl Chloride at 0°C cool->add_accl warm_stir Warm to Room Temperature and Stir for 2h add_accl->warm_stir separate Separate Organic and Aqueous Layers warm_stir->separate wash Wash Organic Layer with Brine separate->wash dry Dry with Anhydrous Sodium Sulfate wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate product This compound concentrate->product

Caption: Experimental workflow for the high-yield synthesis of this compound.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Reagent Quality start->cause1 Yes cause2 Reaction Conditions start->cause2 Yes cause3 Work-up Issues start->cause3 Yes sol1a Use fresh/pure reagents cause1->sol1a sol1b Check stoichiometry cause1->sol1b sol2a Optimize temperature cause2->sol2a sol2b Increase reaction time cause2->sol2b sol3a Ensure complete extraction cause3->sol3a sol3b Optimize purification cause3->sol3b end Improved Yield sol1a->end sol1b->end sol2a->end sol2b->end sol3a->end sol3b->end

Caption: A logical diagram for troubleshooting low yield in the synthesis.

References

Common side products in the synthesis of Methyl 4-acetamido-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-acetamido-2-hydroxybenzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side products.

Issue 1: Low Yield of the Desired Product

  • Question: My reaction resulted in a lower than expected yield of this compound. What are the potential causes and how can I improve the yield?

  • Answer: A low yield can be attributed to several factors, primarily the formation of side products or incomplete reaction. The most common side products in this synthesis are:

    • O-acetylated product: Methyl 2-acetoxy-4-aminobenzoate

    • Di-acetylated product: Methyl 2-acetoxy-4-acetamidobenzoate

    • Hydrolyzed product: 4-acetamido-2-hydroxybenzoic acid

    • Unreacted starting material: Methyl 4-amino-2-hydroxybenzoate

    To improve the yield, consider the following troubleshooting steps:

    • Control Reaction Temperature: The acetylation of the amino group is favored at lower temperatures. Maintaining the reaction at or below room temperature minimizes the competing O-acetylation of the hydroxyl group.

    • Choice of Acetylating Agent and Base: The use of a milder acetylating agent and a non-nucleophilic base can enhance selectivity for N-acetylation.

    • Stoichiometry of Reagents: Ensure the correct molar ratios of reactants are used. An excess of the acetylating agent can lead to di-acetylation.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion. Insufficient reaction time will result in unreacted starting material.

    • Work-up Procedure: Ensure that the work-up procedure effectively removes unreacted reagents and byproducts. Acidic or basic conditions during work-up can lead to hydrolysis of the ester or amide groups.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product shows impurities upon analysis. How can I identify and remove them?

  • Answer: The presence of impurities is a common issue. Identification can be achieved through various analytical techniques, and purification can be performed using standard laboratory methods.

    Detection and Analysis of Impurities:

    • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the desired product and its impurities.[1][2]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to identify the desired product and impurities. The proton NMR spectrum of the desired product, this compound, shows characteristic peaks.[3] Side products will exhibit different chemical shifts and coupling patterns.

    • Infrared (IR) Spectroscopy: Can help identify functional groups. For example, the O-acetylated byproduct would show a characteristic ester carbonyl stretch, in addition to the existing methyl ester.[4][5]

    Purification Methods:

    • Recrystallization: An effective method for removing small amounts of impurities. A suitable solvent system should be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.

    • Column Chromatography: For separating mixtures of compounds with different polarities. This is particularly useful for separating the N-acetylated product from the O-acetylated and di-acetylated byproducts.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The primary side products arise from competing reactions at the different functional groups of the starting material, Methyl 4-amino-2-hydroxybenzoate. These include:

  • Methyl 2-acetoxy-4-aminobenzoate: Resulting from the acetylation of the hydroxyl group instead of the amino group.

  • Methyl 2-acetoxy-4-acetamidobenzoate: The di-acetylated product where both the amino and hydroxyl groups have been acetylated.

  • 4-acetamido-2-hydroxybenzoic acid: Formed by the hydrolysis of the methyl ester group, which can occur under acidic or basic conditions, particularly during the work-up.

  • Unreacted Methyl 4-amino-2-hydroxybenzoate: Due to incomplete reaction.

Q2: How can I selectively achieve N-acetylation over O-acetylation?

A2: The selectivity of N-acetylation over O-acetylation is highly dependent on the reaction conditions. The amino group is generally more nucleophilic than the phenolic hydroxyl group, favoring N-acetylation. To enhance this selectivity:

  • Control Temperature: Lower temperatures (e.g., 0 °C to room temperature) favor N-acetylation.

  • Use a Suitable Base: A non-nucleophilic base is preferred to avoid competing reactions.

  • Choice of Solvent: The solvent can influence the reactivity of the functional groups. Aprotic solvents are often used.

Q3: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress to determine the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and to determine the purity of the final product.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify any impurities.[3]

  • Infrared (IR) Spectroscopy: To verify the presence of the expected functional groups in the final product.[4][5]

Data Presentation

The following table summarizes the key compounds involved in the synthesis and their typical, illustrative retention times in a reversed-phase HPLC analysis. Actual retention times may vary depending on the specific chromatographic conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Illustrative HPLC Retention Time (min)
Methyl 4-amino-2-hydroxybenzoate (Starting Material)C₈H₉NO₃167.163.5
This compound (Product) C₁₀H₁₁NO₄ 209.20 5.2
Methyl 2-acetoxy-4-aminobenzoate (O-acetylated)C₁₀H₁₁NO₄209.204.8
Methyl 2-acetoxy-4-acetamidobenzoate (Di-acetylated)C₁₂H₁₃NO₅251.246.5
4-acetamido-2-hydroxybenzoic acid (Hydrolyzed)C₉H₉NO₄195.172.8

Experimental Protocols

Synthesis of this compound

This protocol is a standard procedure for the N-acetylation of Methyl 4-amino-2-hydroxybenzoate.

Materials:

  • Methyl 4-amino-2-hydroxybenzoate

  • Acetyl chloride

  • Sodium bicarbonate

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve Methyl 4-amino-2-hydroxybenzoate in ethyl acetate.

  • Add an aqueous solution of sodium bicarbonate to the mixture.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add acetyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, separate the organic and aqueous layers.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products SM Methyl 4-amino-2-hydroxybenzoate P This compound (Desired Product) SM->P N-acetylation (Main Reaction) SP1 Methyl 2-acetoxy-4-aminobenzoate (O-acetylated Side Product) SM->SP1 O-acetylation SP4 Unreacted Starting Material SM->SP4 Incomplete Reaction AC Acetyl Chloride AC->P AC->SP1 SP2 Methyl 2-acetoxy-4-acetamidobenzoate (Di-acetylated Side Product) AC->SP2 P->SP2 O-acetylation SP3 4-acetamido-2-hydroxybenzoic acid (Hydrolysis Side Product) P->SP3 Hydrolysis

Caption: Logical diagram of the synthesis pathway and potential side products.

References

Purification techniques for removing impurities from Methyl 4-acetamido-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-acetamido-2-hydroxybenzoate. Our aim is to offer practical solutions to common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common impurities I might encounter after the synthesis of this compound?

A1: The synthesis of this compound via the acetylation of Methyl 4-amino-2-hydroxybenzoate is generally a high-yield reaction. However, several impurities can arise from the starting materials, side reactions, or the work-up process. These may include:

  • Unreacted Starting Material: Methyl 4-amino-2-hydroxybenzoate may be present if the acetylation reaction is incomplete.

  • Di-acetylated Product: Acetylation of the hydroxyl group in addition to the amino group can lead to the formation of Methyl 4-acetamido-2-acetoxybenzoate.

  • Acetic Anhydride/Acetic Acid: Residual acetylating agent or its hydrolysis product may be present.

  • Residual Solvents: Solvents used in the reaction and work-up (e.g., ethyl acetate, water) may be retained in the crude product.

Q2: My crude product has a brownish or off-white color. How can I decolorize it?

A2: A colored tint in your product often indicates the presence of minor, highly colored impurities. These can often be effectively removed by treating a solution of your crude product with activated charcoal.

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolution: Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture). Use the minimum amount of solvent necessary for complete dissolution.

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% of the solute weight) to the hot solution.

  • Heating: Gently heat the mixture for a few minutes with occasional swirling. Avoid vigorous boiling to prevent bumping.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

Q3: I am getting a low yield after recrystallization. What are the possible reasons and how can I improve it?

A3: A low recovery of purified product after recrystallization is a common issue. Several factors could be responsible:

  • Using too much solvent: The most common cause of low yield is using an excessive amount of solvent for recrystallization, which keeps a significant portion of the product dissolved in the mother liquor.

  • Premature crystallization: If the product crystallizes too early during hot filtration, you will lose a portion of your product on the filter paper.

  • Incomplete crystallization: Insufficient cooling time or not using an ice bath can lead to incomplete precipitation of the product.

  • Washing with warm solvent: Washing the collected crystals with a solvent that is not sufficiently cold can redissolve some of the product.

Troubleshooting Steps to Improve Yield:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Pre-heat Filtration Apparatus: Ensure your filtration funnel and receiving flask are pre-heated to prevent premature crystallization.

  • Sufficient Cooling: Allow the filtrate to cool slowly to room temperature and then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Use Ice-Cold Washing Solvent: Always use a minimal amount of ice-cold solvent to wash the crystals.

Q4: My product is "oiling out" instead of forming crystals during recrystallization. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the melting point of the solid being lower than the boiling point of the solvent, or a high concentration of impurities.

Strategies to Prevent Oiling Out:

  • Use a Lower-Boiling Point Solvent: Select a recrystallization solvent with a boiling point lower than the melting point of your compound.

  • Increase Solvent Volume: Add more hot solvent to the oiled-out mixture to dissolve the oil, then allow it to cool slowly.

  • Slow Cooling: Cool the solution very slowly. A gradual decrease in temperature promotes the formation of an ordered crystal lattice.

  • Solvent Polarity Adjustment: Try a different solvent or a mixed solvent system. For aromatic amides, mixtures like ethanol/water or ethyl acetate/heptane can be effective.

  • Seed Crystals: Introduce a small crystal of the pure compound to the cooled solution to induce crystallization.

Data on Purification Techniques

The following table summarizes the expected outcomes from different purification techniques for this compound. The data is based on typical laboratory results and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification TechniqueTypical Solvents/Mobile PhasePurity of Final ProductExpected YieldKey Considerations
Recrystallization Ethanol/Water> 98%70-85%Good for removing most common impurities. Yield can be optimized by careful control of solvent volume and cooling rate.
Recrystallization Ethyl Acetate/Heptane> 99%65-80%Can provide higher purity but may require more careful optimization of the solvent ratio.
Column Chromatography Silica Gel with Ethyl Acetate/Hexane gradient> 99.5%50-70%More effective for removing closely related impurities but is more time-consuming and can result in lower yields.

Experimental Protocols

Recrystallization from Ethanol/Water
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for 30 minutes to complete the crystallization.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 20% ethyl acetate in hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Visualizing Purification Workflows

The following diagrams illustrate the logical workflows for troubleshooting common purification issues.

Troubleshooting_Low_Yield start Low Yield After Recrystallization check_solvent Too much solvent used? start->check_solvent check_cooling Insufficient cooling? start->check_cooling check_filtration Premature crystallization during hot filtration? start->check_filtration check_washing Washing with warm solvent? start->check_washing solution_solvent Use minimum amount of hot solvent. check_solvent->solution_solvent Yes solution_cooling Cool slowly to RT, then use ice bath. check_cooling->solution_cooling Yes solution_filtration Pre-heat filtration apparatus. check_filtration->solution_filtration Yes solution_washing Use ice-cold washing solvent. check_washing->solution_washing Yes

Caption: Troubleshooting workflow for low yield in recrystallization.

Troubleshooting_Oiling_Out start Product 'Oiling Out' During Recrystallization check_solvent_bp Solvent BP > Product MP? start->check_solvent_bp check_cooling_rate Cooling too fast? start->check_cooling_rate check_concentration Solution too concentrated? start->check_concentration check_solvent_choice Inappropriate solvent? start->check_solvent_choice solution_seed Add a seed crystal. start->solution_seed General Solution solution_solvent_bp Use lower boiling point solvent. check_solvent_bp->solution_solvent_bp Yes solution_cooling_rate Cool solution slowly. check_cooling_rate->solution_cooling_rate Yes solution_concentration Add more hot solvent. check_concentration->solution_concentration Yes solution_solvent_choice Try a mixed solvent system. check_solvent_choice->solution_solvent_choice Yes

Caption: Troubleshooting workflow for "oiling out" during crystallization.

Troubleshooting low purity issues in Methyl 4-acetamido-2-hydroxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of Methyl 4-acetamido-2-hydroxybenzoate, a key intermediate in the production of various pharmaceuticals. The following resources are designed for researchers, scientists, and drug development professionals to diagnose and resolve purity-related challenges in their experiments.

Troubleshooting Guides (Q&A Format)

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low yield of the desired product, with a significant amount of starting material (Methyl 4-amino-2-hydroxybenzoate) remaining.

  • Question: My reaction appears incomplete, and I've isolated a mixture containing a large proportion of the starting amine. What could be the cause, and how can I improve the conversion rate?

  • Answer: Incomplete acylation is a common issue that can stem from several factors. The primary reasons include insufficient acetylating agent, poor reaction conditions, or degradation of the acetyl chloride.

    Potential Causes & Solutions:

    • Inadequate Acetyl Chloride: The stoichiometry of acetyl chloride to the starting amine is critical. Ensure at least a slight molar excess of acetyl chloride is used to drive the reaction to completion.[1][2]

    • Suboptimal Reaction Temperature: The reaction is typically initiated at 0°C and then allowed to warm to room temperature.[1][2] Maintaining a low initial temperature helps to control the exothermic reaction, but allowing it to proceed at room temperature for a sufficient duration is necessary for completion.

    • Insufficient Reaction Time: While many protocols suggest a 2-hour reaction time, monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the disappearance of the starting material.[1][2]

    • Hydrolysis of Acetyl Chloride: Acetyl chloride is highly reactive with water. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the decomposition of the acetylating agent.

Issue 2: The isolated product shows the presence of a significant impurity with a higher molecular weight, suspected to be a diacetylated byproduct.

  • Question: My product's analytical data (e.g., NMR or Mass Spectrometry) suggests the presence of an impurity consistent with diacetylation (acetylation on both the amino and hydroxyl groups). How can I prevent this side reaction?

  • Answer: Diacetylation can occur if the reaction conditions are too harsh or if a strong base is used, which can deprotonate the phenolic hydroxyl group, making it more nucleophilic.

    Potential Causes & Solutions:

    • Excessive Acetylating Agent: While a slight excess of acetyl chloride is necessary, a large excess can promote the slower O-acetylation of the hydroxyl group.

    • Reaction Temperature Too High: Running the reaction at elevated temperatures can provide enough energy to overcome the activation barrier for O-acetylation. Adhering to the 0°C to room temperature profile is recommended.[1][2]

    • Choice of Base: Sodium bicarbonate is a mild base used to neutralize the HCl byproduct of the reaction.[1][2] Using a stronger base could lead to the deprotonation of the phenolic hydroxyl group, increasing its reactivity towards acetyl chloride.

Issue 3: The final product is off-color (e.g., yellow or brown) instead of the expected white solid.

  • Question: After purification, my this compound is not a white crystalline solid as expected. What is the likely cause of the coloration, and how can I obtain a pure, white product?

  • Answer: The presence of color often indicates the formation of minor, highly colored impurities, which can arise from oxidation or other side reactions.

    Potential Causes & Solutions:

    • Oxidation of the Starting Material or Product: Aminophenols can be susceptible to oxidation, which can produce colored byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

    • Carryover of Impurities from Starting Materials: Ensure the purity of the starting Methyl 4-amino-2-hydroxybenzoate. If necessary, recrystallize the starting material before use.

    • Ineffective Purification: The initial workup may not be sufficient to remove all colored impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is a highly effective method for obtaining a pure, white product.

Issue 4: The product's purity is low due to the presence of hydrolyzed byproducts.

  • Question: I have identified 4-acetamido-2-hydroxybenzoic acid or Methyl 4-amino-2-hydroxybenzoate (from amide hydrolysis) as impurities in my final product. How can this be avoided?

  • Answer: Hydrolysis of either the ester or the amide functional group can occur if the workup or purification steps involve harsh acidic or basic conditions, or prolonged exposure to water at elevated temperatures.

    Potential Causes & Solutions:

    • Harsh pH during Workup: Avoid using strong acids or bases during the aqueous workup. The use of a mild base like sodium bicarbonate is recommended.[1][2] Ensure that any aqueous washes are performed expeditiously.

    • Elevated Temperatures during Purification: If recrystallizing from an aqueous solvent system, avoid prolonged heating, as this can promote hydrolysis.

Frequently Asked Questions (FAQs)

  • Q1: Why is the amino group acetylated in preference to the hydroxyl group?

    • A1: The amino group is a stronger nucleophile than the phenolic hydroxyl group. Therefore, it reacts more readily with the electrophilic acetyl chloride under the given reaction conditions.

  • Q2: What is the purpose of sodium bicarbonate in the reaction?

    • A2: The reaction of acetyl chloride with the amine produces hydrochloric acid (HCl) as a byproduct. Sodium bicarbonate is a mild base that neutralizes the HCl, preventing it from protonating the unreacted amine (which would render it unreactive) and creating a more favorable reaction environment.[1][2]

  • Q3: Can I use acetic anhydride instead of acetyl chloride?

    • A3: Yes, acetic anhydride is a common and often milder acetylating agent that can be used as an alternative to acetyl chloride. The reaction conditions may need to be adjusted slightly, for instance by using a different base or a slightly higher reaction temperature.

  • Q4: What are the best analytical techniques to assess the purity of the final product?

    • A4: A combination of techniques is recommended. Thin Layer Chromatography (TLC) is excellent for monitoring the reaction progress and for a quick purity check. For a more detailed analysis, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are ideal for confirming the structure and identifying impurities. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the purity of the final product.

Data Presentation

Table 1: Impact of Reaction Parameters on Product Purity

ParameterStandard ConditionPotential DeviationObserved Purity IssueRecommended Action
Acetyl Chloride (molar eq.) 1.1 - 1.2< 1.0Incomplete reaction, starting material presentIncrease to 1.1-1.2 eq.
> 1.5Formation of diacetylated byproductReduce to 1.1-1.2 eq.
Temperature 0°C to Room Temp> Room TempIncreased side reactions, potential diacetylationMaintain the recommended temperature profile.
Base Sodium BicarbonateStrong Base (e.g., NaOH)Increased diacetylation and potential hydrolysisUse a mild base like sodium bicarbonate.
Reaction Time 2 hours (or until completion by TLC)< 2 hoursIncomplete reactionMonitor reaction by TLC to determine completion.

Experimental Protocols

Standard Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Methyl 4-amino-2-hydroxybenzoate (1.0 eq.) in ethyl acetate.

  • Aqueous Base: In a separate beaker, prepare a solution of sodium bicarbonate (1.2 eq.) in water.

  • Cooling: Add the aqueous sodium bicarbonate solution to the flask containing the starting material and cool the mixture to 0°C in an ice bath with stirring.

  • Addition of Acetylating Agent: Slowly add acetyl chloride (1.1 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.[1][2]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.[1][2] Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

  • Washing: Wash the organic layer with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.

Purification by Recrystallization

  • Solvent Selection: Dissolve the crude product in a minimal amount of hot ethanol.

  • Precipitation: Slowly add hot water dropwise until the solution becomes slightly cloudy.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the white crystalline product by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Purity in this compound Synthesis start Low Purity Observed incomplete_reaction Incomplete Reaction? (Starting Material Present) start->incomplete_reaction side_product Side Product Formation? start->side_product hydrolysis Hydrolysis Occurred? start->hydrolysis cause_incomplete1 Insufficient Acetyl Chloride incomplete_reaction->cause_incomplete1 cause_incomplete2 Low Temperature / Short Time incomplete_reaction->cause_incomplete2 cause_incomplete3 Acetyl Chloride Degradation incomplete_reaction->cause_incomplete3 cause_side1 Diacetylation (Excess Acetyl Chloride / High Temp) side_product->cause_side1 cause_side2 Oxidation (Air Exposure) side_product->cause_side2 cause_hydrolysis Harsh pH / High Temp during Workup/Purification hydrolysis->cause_hydrolysis solution_incomplete1 Use 1.1-1.2 eq. Acetyl Chloride cause_incomplete1->solution_incomplete1 solution_incomplete2 Warm to RT & Monitor by TLC cause_incomplete2->solution_incomplete2 solution_incomplete3 Use Anhydrous Conditions cause_incomplete3->solution_incomplete3 solution_side1 Control Stoichiometry & Temperature cause_side1->solution_side1 solution_side2 Use Inert Atmosphere cause_side2->solution_side2 solution_hydrolysis Use Mild Conditions & Avoid Prolonged Heating cause_hydrolysis->solution_hydrolysis solution_general Recrystallize Final Product solution_incomplete1->solution_general solution_incomplete2->solution_general solution_incomplete3->solution_general solution_side1->solution_general solution_side2->solution_general solution_hydrolysis->solution_general

Caption: Troubleshooting workflow for low purity issues.

Synthesis_Workflow Experimental Workflow for Synthesis and Purification step1 1. Dissolve Starting Material in Ethyl Acetate step2 2. Add Aqueous NaHCO3 and Cool to 0°C step1->step2 step3 3. Add Acetyl Chloride Dropwise at < 5°C step2->step3 step4 4. React at Room Temperature (Monitor by TLC) step3->step4 step5 5. Aqueous Workup (Separate Layers, Wash) step4->step5 step6 6. Dry and Concentrate to get Crude Product step5->step6 step7 7. Recrystallize from Ethanol/Water step6->step7 step8 8. Isolate and Dry Pure Product step7->step8

Caption: Synthesis and purification workflow.

References

Optimization of reaction conditions for the synthesis of Mosapride intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of key Mosapride intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the synthesis of Mosapride intermediates, focusing on 4-amino-5-chloro-2-ethoxybenzoic acid and 4-(4-fluorobenzyl)-2-aminomethyl morpholine.

Synthesis of Intermediate A: 4-Amino-5-chloro-2-ethoxybenzoic acid

Question 1: What are the common starting materials for the synthesis of 4-amino-5-chloro-2-ethoxybenzoic acid, and how do they compare?

Answer: Common starting materials include sodium p-aminosalicylate, p-amino-o-hydroxy-benzoic acid, and methyl p-acetamido salicylate.[1][2][3] Sodium p-aminosalicylate is often preferred as it is inexpensive and readily available.[3][4] The synthesis route starting from sodium p-aminosalicylate typically involves acylation, ethylation, chlorination, and hydrolysis, and has been optimized to achieve high overall yields.[3][4]

Question 2: My overall yield for 4-amino-5-chloro-2-ethoxybenzoic acid is low. Which steps are most critical for optimization?

Answer: Low overall yield is a common problem. Critical steps to optimize are the ethylation and chlorination reactions. For instance, in the ethylation of 2-ethoxy-4-acetamidobenzoic acid, reducing the reaction temperature from 100°C to 55-60°C and shortening the reaction time from 8 hours to 4 hours can increase the yield from 94.3% to 97.0%.[3] Additionally, controlling the temperature during the preparation of p-acetylaminosalicylic acid by lowering it from 50°C to room temperature can increase yield from 81.3% to 90.3% by avoiding impurity generation.[3]

Question 3: I am observing significant impurity formation during the synthesis. What are the likely sources and how can I minimize them?

Answer: Impurities can arise from side reactions, degradation of products, or residual starting materials.[5][6]

  • Genotoxic Impurities: The use of alkylating agents like bromoethane can introduce genotoxic impurities.[1] Using monobromomethane has been explored as a lower-cost alternative to iodoethane.[2][7]

  • Degradation Impurities: Strong acidic or alkaline conditions, especially at elevated temperatures during deprotection steps, can lead to degradation.[3]

  • Side-Reaction Impurities: During chlorination with N-chlorosuccinimide (NCS), improper temperature control can lead to the formation of di-chlorinated byproducts like 3,5-Dichloro Mosapride.[5] To minimize impurities, it is crucial to control reaction temperatures, use purified reagents, and optimize purification methods, such as modifying the crystallization process.[3]

Question 4: The reaction time for the synthesis is very long. How can I shorten the process without compromising yield or purity?

Answer: Several process optimizations can significantly shorten reaction times. For example, in the preparation of 2-ethoxy-4-acetamidobenzoic acid ethyl ester, the reaction time was successfully reduced from 8 hours to 4 hours by optimizing the reaction temperature.[3] Another strategy is to proceed with subsequent steps without isolating every intermediate. A reported method condenses 2-ethoxy-4-acetamido-5-chlorobenzoic acid ethyl ester directly with the second key intermediate without a separate hydrolysis step, streamlining the process.[3]

Synthesis of Intermediate B: 4-(4-fluorobenzyl)-2-aminomethyl morpholine

Question 5: What are the key parameters to control during the reductive amination step for synthesizing Intermediate B?

Answer: The synthesis of 4-(4-fluorobenzyl)-2-aminomethyl morpholine often starts with p-fluorobenzaldehyde and involves a reductive amination process.[2][7] Key parameters to control include:

  • Temperature: The temperature during the dropping of reagents should be maintained between 70-90°C, with a subsequent holding temperature of 125-145°C.[2][7]

  • Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used reducing agent for the imine intermediate.[2][7] The choice and handling of the reducing agent are critical for achieving high selectivity and avoiding over-reduction.[8]

  • Post-Treatment: After the reaction, cooling the mixture in an ice bath to 2-10°C and stirring for an extended period (10-20 hours) after adding acetic anhydride is crucial for product isolation and purity.[2][7]

Question 6: I am detecting a defluorinated byproduct in my synthesis of Intermediate B. What causes this and how can it be prevented?

Answer: The formation of a defluorinated byproduct can occur during the reduction step.[6] The reducing conditions, particularly with agents like NaBH₄, can sometimes lead to the removal of the fluorine atom from the benzene ring.[6] This byproduct has a similar structure and polarity to the desired intermediate, making it difficult to remove via standard purification.[6] To prevent this, consider:

  • Milder Reducing Agents: Using a more selective or milder reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), can reduce the likelihood of dehalogenation.[8]

  • Strict Temperature Control: Maintaining the lowest effective temperature during the reduction can help minimize this side reaction.

  • Catalyst Selection: In catalytic reductive aminations, the choice of catalyst (e.g., Ru, Ir, Ni complexes) can significantly influence selectivity.[9][10]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various optimized synthetic protocols for Mosapride intermediates.

Table 1: Optimization of 4-amino-5-chloro-2-ethoxybenzoic acid Synthesis Steps

Step Parameter Unoptimized Condition Optimized Condition Yield Improvement Reference
Acetylation Temperature 50°C Room Temperature 81.3% → 90.3% [3]
Ethylation Temperature 100°C 55-60°C 94.3% → 97.0% [3]
Ethylation Time 8 hours 4 hours (Purity/Efficiency) [3]
Chlorination Temperature Room Temperature 50°C Not Specified [1]

| Hydrolysis | Reagent | Hydrochloric Acid | Sodium Hydroxide | 94.1% (step yield) |[7] |

Table 2: Conditions for 4-(4-fluorobenzyl)-2-aminomethyl morpholine Synthesis

Parameter Condition Purpose Reference
Initial Reagents p-fluorobenzaldehyde, Phthalimide Formation of the core structure [2][7]
Dropping Temperature 70-90°C Controlled reaction initiation [2][7]
Holding Temperature 125-145°C Ensuring reaction completion [2][7]
Post-treatment Temp. 2-10°C (Ice Bath) Crystallization and purification [2][7]
Post-treatment Time 10-20 hours stirring Complete precipitation/reaction [2][7]

| Yield | Up to 75.4% | Optimized process yield |[7] |

Experimental Protocols

Protocol 1: Optimized Synthesis of 4-amino-5-chloro-2-ethoxybenzoic acid from Sodium p-aminosalicylate

This protocol is based on an improved method focusing on yield and purity.[4]

  • Phthalylation: React sodium p-aminosalicylate with N-carbethoxyl phthalimide. The molar ratio should be approximately 1.2:1. Triethylamine can be used as the organic solvent, and the reaction is preferably conducted at 5°C. Acidify with hydrochloric acid to obtain the product.

  • Double Ethylation: The product from the previous step is reacted with bromoethane in the presence of potassium carbonate in DMF. The mixture is heated to 90°C and stirred for 8 hours.

  • Chlorination: The ethylated intermediate is dissolved in DMF. N-chlorosuccinimide (NCS) is added, and the mixture is heated to 80°C for 2 hours. The product is precipitated by pouring the reaction mixture into water.

  • Deprotection and Hydrolysis: The chlorinated compound is treated with a hydrazine hydrate solution in alcohol, followed by hydrolysis with an alkali like sodium hydroxide at 80°C. The final product is obtained by acidification with an acid such as hydrochloric acid.

Protocol 2: Synthesis of 4-(4-fluorobenzyl)-2-aminomethyl morpholine

This protocol is derived from a patented optimization method.[2][7]

  • Reaction Setup: Charge a reaction vessel with p-fluorobenzaldehyde and phthalimide.

  • Addition: Slowly add the initial materials while controlling the temperature between 70°C and 90°C.

  • Reaction: Maintain the reaction mixture at a holding temperature between 125°C and 145°C until the reaction is complete (monitor by TLC or HPLC).

  • Post-treatment: Cool the mixture in an ice bath to a temperature of 2°C to 10°C.

  • Acetylation: Add acetic anhydride to the cooled mixture and stir vigorously for 10 to 20 hours.

  • Isolation: The resulting light yellow solid product is isolated by filtration, washed, and dried. This process can achieve a yield of up to 75.4%.[7]

Visualizations

The following diagrams illustrate the key synthetic pathways and workflows.

G cluster_A Synthesis of Intermediate A cluster_B Synthesis of Intermediate B cluster_C Final Condensation A_start Sodium p-aminosalicylate A_1 Phthalylation A_start->A_1 A_2 Double Ethylation (Bromoethane, K2CO3) A_1->A_2 A_3 Chlorination (NCS) A_2->A_3 A_4 Hydrolysis & Deprotection (NaOH, Acid) A_3->A_4 A_end 4-Amino-5-chloro- 2-ethoxybenzoic acid A_4->A_end Condense Condensation A_end->Condense B_start p-Fluorobenzaldehyde + 2-Monoethanolamine B_1 Reductive Amination (NaBH4) B_start->B_1 B_2 Cyclization B_1->B_2 B_end 4-(4-fluorobenzyl)- 2-aminomethyl morpholine B_2->B_end B_end->Condense Mosapride Mosapride Condense->Mosapride

Caption: Overall synthetic pathway for Mosapride.

G cluster_solutions Troubleshooting Steps start Start: Low Yield in Ethylation Step problem Problem Analysis: - Temp too high/low? - Reaction time? - Reagent quality? start->problem sol1 Optimize Temperature: Test range 50-100°C problem->sol1 sol2 Optimize Time: Monitor at 2, 4, 6, 8h problem->sol2 sol3 Check Reagents: Verify purity of bromoethane & K2CO3 problem->sol3 outcome Evaluate Outcome: - Measure Yield - Analyze Purity (HPLC) sol1->outcome sol2->outcome sol3->outcome decision Yield/Purity Improved? outcome->decision end_ok Adopt Optimized Conditions decision->end_ok Yes end_nok Re-evaluate Problem decision->end_nok No end_nok->problem

Caption: Troubleshooting workflow for low yield.

References

Preventing degradation of Methyl 4-acetamido-2-hydroxybenzoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Methyl 4-acetamido-2-hydroxybenzoate to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Users may encounter several issues during the storage and handling of this compound. This guide provides potential causes and corrective actions for common problems.

Observed Issue Potential Cause Recommended Action
Change in Appearance (e.g., darkening of the light brown solid) Oxidation of the phenolic hydroxyl group. This can be accelerated by exposure to air (oxygen), light, and trace metal impurities.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Use amber vials or store in the dark to protect from light. Ensure storage containers are clean and free of metal contaminants.
Decreased Purity or Presence of New Peaks in HPLC Analysis Chemical degradation through hydrolysis, oxidation, or photodegradation.Review storage conditions. Ensure the compound is stored at the recommended temperature (2-8°C), protected from light and moisture, and in a tightly sealed container. Perform a forced degradation study to identify potential degradants.
Clumping or Caking of the Solid Absorption of moisture from the atmosphere. This can also increase the rate of hydrolytic degradation.Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed after each use.
Poor Solubility in Recommended Solvents Formation of insoluble degradation products or polymerization.If degradation is suspected, purify the compound before use. Re-evaluate the solvent choice and consider degassing the solvent to remove dissolved oxygen.
Inconsistent Experimental Results Degradation of the compound in solution during experimental procedures.Prepare solutions fresh before use. Protect solutions from light, especially if experiments are lengthy. Consider the pH of the solution, as it can significantly impact stability.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it under the conditions summarized in the table below.[1][2][3][4][5]

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerator)[1][2]Reduces the rate of chemical degradation reactions.
Atmosphere Inert gas (e.g., Nitrogen, Argon)[3]Minimizes oxidative degradation of the phenol group.
Light Protect from light (e.g., amber vials, storage in the dark)[4][5]Prevents photodegradation.
Moisture Tightly sealed container in a dry environment (e.g., desiccator)[5]Prevents hydrolysis of the ester and amide functional groups.
Container Tightly sealed, clean glass vialPrevents contamination and exposure to air and moisture.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, this compound is susceptible to three primary degradation pathways: hydrolysis, oxidation, and photodegradation.[2][3][6][7][8][9]

  • Hydrolysis: The ester and amide functional groups can be hydrolyzed under acidic or basic conditions. Ester hydrolysis is generally more facile than amide hydrolysis.[6][7]

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metals, or oxidizing agents.[2][3] This can lead to the formation of colored impurities.

  • Photodegradation: Aromatic compounds, particularly phenols and anilides, can be sensitive to light, leading to degradation.[8][9]

Q3: How can I detect degradation of this compound?

A3: Degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11][12] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for the accurate quantification of the parent compound and the detection of impurities. Visual inspection for color change is a simple but less sensitive indicator of potential degradation.

Q4: What are the primary degradation products I should look for?

A4: The primary degradation products would likely result from the hydrolysis of the ester and amide bonds.

  • Ester Hydrolysis Product: 4-Acetamido-2-hydroxybenzoic acid.

  • Amide Hydrolysis Product: Methyl 4-amino-2-hydroxybenzoate.

  • Combined Hydrolysis Product: 4-Amino-2-hydroxybenzoic acid.

Oxidative and photodegradation can lead to a more complex mixture of products, including quinone-type structures from the oxidation of the phenol ring.

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[13][14]

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.[14]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Phosphate buffer, pH 7.0

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 60°C for 4 hours.

    • Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with 0.1 N HCl and dilute to a final concentration of 0.1 mg/mL with mobile phase.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place the solid compound in an oven at 70°C for 48 hours.

    • Dissolve the stressed solid in methanol to prepare a 0.1 mg/mL solution.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Dissolve the stressed solid in methanol to prepare a 0.1 mg/mL solution.

    • Analyze by HPLC.

  • Control Sample: Prepare a 0.1 mg/mL solution of the unstressed compound in the mobile phase and analyze by HPLC.

Data Analysis:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Calculate the percentage degradation of this compound.

  • Identify and quantify any degradation products.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation M4AHB This compound Ester_Hydrolysis 4-Acetamido-2-hydroxybenzoic acid M4AHB->Ester_Hydrolysis H₂O / H⁺ or OH⁻ (Ester Cleavage) Amide_Hydrolysis Methyl 4-amino-2-hydroxybenzoate M4AHB->Amide_Hydrolysis H₂O / H⁺ or OH⁻ (Amide Cleavage) Oxidized_Products Quinone-type Products M4AHB->Oxidized_Products O₂ / Light / Metals Photo_Products Various Photoproducts M4AHB->Photo_Products UV/Vis Light

Caption: Potential degradation pathways of this compound.

Forced_Degradation_Workflow start Start: this compound stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1N HCl, 60°C) stress->acid base Base Hydrolysis (0.1N NaOH, RT) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation thermal Thermal (Solid, 70°C) stress->thermal photo Photolytic (Solid, Light Exposure) stress->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradants & Assess Stability analysis->end

References

Identifying and characterizing byproducts in Methyl 4-acetamido-2-hydroxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-acetamido-2-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and high-yielding method is the acetylation of Methyl 4-amino-2-hydroxybenzoate.[1][2] This reaction typically involves treating the starting amine with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a base to neutralize the acid byproduct.[1][2]

Q2: What are the primary byproducts to expect in this synthesis?

A2: The two main byproducts to monitor are:

  • Unreacted Starting Material: Methyl 4-amino-2-hydroxybenzoate.

  • Di-acetylated Byproduct: Methyl 2-acetoxy-4-acetamidobenzoate, which results from the acetylation of both the amino and the hydroxyl groups.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. The product, this compound, is less polar than the starting material, Methyl 4-amino-2-hydroxybenzoate, and will thus have a higher Rf value. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis of reaction conversion and byproduct formation.

Q4: What is a typical yield for this reaction?

A4: Under optimized conditions, this reaction is reported to have a very high yield, often around 99%.[1][2] However, yields can be lower due to incomplete reaction or side product formation.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

Symptoms:

  • The isolated yield of this compound is significantly lower than expected.

  • TLC or HPLC analysis of the crude product shows a significant amount of unreacted starting material (Methyl 4-amino-2-hydroxybenzoate).

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction - Reaction Time: Ensure the reaction is stirred for the recommended duration (e.g., 2 hours after the addition of the acetylating agent).[1] Monitor the reaction by TLC until the starting material spot is no longer visible or significantly diminished. - Temperature: While the initial addition of the acetylating agent is often done at a low temperature (e.g., 0°C) to control the reaction rate, allowing the reaction to warm to room temperature is crucial for driving it to completion.[1]
Insufficient Acetylating Agent - Ensure at least a stoichiometric amount of the acetylating agent (e.g., acetyl chloride) is used. A slight excess is often recommended to ensure complete conversion of the starting material.[1]
Inefficient Quenching/Work-up - During the aqueous work-up, ensure proper phase separation to avoid loss of product into the aqueous layer. Thoroughly extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to maximize product recovery.
Problem 2: Presence of Di-acetylated Byproduct

Symptoms:

  • An impurity peak is observed in the HPLC chromatogram with a retention time different from the product and starting material.

  • NMR analysis of the purified product shows signals corresponding to an additional acetyl group.

Possible Causes and Solutions:

CauseRecommended Action
Excessive Acetylating Agent or Harsh Reaction Conditions - Control Stoichiometry: Use only a slight excess of the acetylating agent. A large excess can promote the less favorable O-acetylation. - Temperature Control: Maintain a low temperature (e.g., 0°C) during the addition of the acetylating agent to favor the more reactive N-acetylation over O-acetylation. Avoid prolonged reaction times at elevated temperatures.
Choice of Base - A mild base like sodium bicarbonate is typically sufficient to neutralize the generated acid.[1] Stronger bases might promote the deprotonation of the phenolic hydroxyl group, increasing its nucleophilicity and the likelihood of O-acetylation.

Byproduct Characterization Data

The following tables provide typical analytical data for the desired product and its common byproducts.

Table 1: Typical HPLC Retention Times

CompoundRetention Time (min) (Typical)
Methyl 4-amino-2-hydroxybenzoate3.5
This compound5.8
Methyl 2-acetoxy-4-acetamidobenzoate8.2

Note: Retention times are approximate and can vary based on the specific HPLC system, column, and mobile phase composition.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonMethyl 4-amino-2-hydroxybenzoateThis compound[1]Methyl 2-acetoxy-4-acetamidobenzoate (Estimated)
-COOCH₃~3.90 (s, 3H)3.92 (s, 3H)~3.95 (s, 3H)
-NHCOCH₃-2.19 (s, 3H)~2.21 (s, 3H)
-OCOCH₃--~2.30 (s, 3H)
Aromatic H~6.1-7.7 (m, 3H)7.10 (d), 7.23 (s), 7.78 (d)~7.3-8.0 (m, 3H)
-OH~10.9 (br s, 1H)10.86 (br s, 1H)-
-NH₂~4.2 (br s, 2H)--
-NH-~7.16 (br s, 1H)~7.5 (br s, 1H)

Experimental Protocols

Key Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start Methyl 4-amino-2-hydroxybenzoate reaction Acetylation with Acetyl Chloride / NaHCO₃ start->reaction crude Crude Product reaction->crude tlc_monitoring TLC Monitoring crude->tlc_monitoring hplc_analysis HPLC Analysis crude->hplc_analysis purification Purification (Recrystallization) hplc_analysis->purification nmr_characterization NMR Characterization final_product Pure this compound purification->final_product final_product->nmr_characterization

Figure 1. A typical experimental workflow for the synthesis and analysis of this compound.
Protocol 1: Synthesis of this compound[1][2]

  • In a suitable reaction vessel, dissolve Methyl 4-amino-2-hydroxybenzoate (1.0 eq) in ethyl acetate.

  • Add a solution of sodium bicarbonate (1.4 eq) in water.

  • Cool the biphasic mixture to 0°C with stirring.

  • Slowly add acetyl chloride (1.4 eq) dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 2 hours.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: HPLC Method for Byproduct Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with a higher aqueous percentage to retain the more polar starting material.

    • Gradually increase the acetonitrile concentration to elute the product and the less polar di-acetylated byproduct.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Protocol 3: ¹H NMR Sample Preparation and Analysis
  • Dissolve approximately 5-10 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a standard pulse program.

  • Integrate the peaks to determine the relative ratios of the components if a mixture is present.

Logical Troubleshooting Flow

The following diagram illustrates a logical approach to troubleshooting common issues in the synthesis.

troubleshooting_flow cluster_low_yield Low Yield Troubleshooting cluster_impurity Impurity Troubleshooting start Start Synthesis analyze_purity Analyze Purity (TLC/HPLC) start->analyze_purity check_yield Is Yield Acceptable? check_reaction_completion Check Reaction Completion check_yield->check_reaction_completion No end_product Acceptable Product check_yield->end_product Yes is_pure Is Purity Acceptable? analyze_purity->is_pure is_pure->check_yield Yes identify_impurity Identify Impurity (HPLC/NMR) is_pure->identify_impurity No check_workup Review Work-up Procedure check_reaction_completion->check_workup optimize_conditions Optimize Reaction Conditions (Time, Temp) check_workup->optimize_conditions is_starting_material Unreacted Starting Material? identify_impurity->is_starting_material is_starting_material->optimize_conditions Yes is_diacetylated Di-acetylated Byproduct? is_starting_material->is_diacetylated No adjust_stoichiometry Adjust Acetylating Agent Stoichiometry is_diacetylated->adjust_stoichiometry Yes control_temperature Refine Temperature Control adjust_stoichiometry->control_temperature

Figure 2. A logical diagram for troubleshooting common synthesis issues.

References

Scaling up the synthesis of Methyl 4-acetamido-2-hydroxybenzoate: potential issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 4-acetamido-2-hydroxybenzoate, particularly when scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent method is the acetylation of Methyl 4-amino-2-hydroxybenzoate. This reaction typically involves treating the starting material with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base to neutralize the acid byproduct. A common procedure utilizes acetyl chloride with sodium bicarbonate in a biphasic solvent system of ethyl acetate and water.[1][2]

Q2: What are the critical parameters to monitor during the synthesis?

A2: Key parameters to control are temperature, rate of reagent addition, and mixing efficiency. The acetylation reaction is often exothermic, so maintaining a low temperature (e.g., 0°C) during the addition of the acetylating agent is crucial to prevent side reactions and ensure safety.[1][2] Efficient mixing is vital for good mass transfer between the aqueous and organic phases, leading to a higher yield and purity.

Q3: What are the potential impurities in the synthesis of this compound?

A3: Potential impurities can arise from several sources including the starting materials, side reactions, or degradation of the product. Common process-related impurities may include unreacted Methyl 4-amino-2-hydroxybenzoate, the di-acetylated byproduct, and the O-acetylated isomer. Since this compound is an intermediate in the synthesis of the gastroprokinetic agent Mosapride, impurities related to this subsequent manufacturing process may also be relevant in a broader context.[3][4][5]

Q4: How is the product typically purified?

A4: After the reaction, the product is usually isolated by separating the organic layer, washing it with brine, and then removing the solvent under reduced pressure.[1][2] For further purification, recrystallization from a suitable solvent system can be employed to remove residual impurities and achieve the desired product quality.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: Insufficient reaction time or inadequate mixing.- Ensure the reaction is stirred vigorously for the recommended duration. - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).
Hydrolysis of Product: Presence of excess water and prolonged reaction time at elevated temperatures can lead to hydrolysis of the ester or amide functional groups.- Use anhydrous solvents and ensure the work-up is performed promptly after the reaction is complete.
Loss during Work-up: Product precipitating in the aqueous layer or incomplete extraction.- Check the pH of the aqueous layer before separation. - Perform multiple extractions with the organic solvent to ensure complete recovery.
Product is Off-Color (not a white solid) Presence of Oxidized Impurities: The starting material, 4-aminophenol derivatives, can be sensitive to air oxidation.- Use high-quality, pure starting materials. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Thermal Degradation: Overheating during the reaction or solvent removal.- Maintain strict temperature control throughout the process. - Use a rotary evaporator at a controlled temperature and pressure for solvent removal.
Presence of Multiple Spots on TLC/Impure Product Diacetylation: Use of a large excess of the acetylating agent or elevated reaction temperatures can lead to the formation of a di-acetylated byproduct where both the amino and hydroxyl groups are acetylated.- Carefully control the stoichiometry of the acetylating agent. - Maintain the recommended low reaction temperature.
O-Acetylation: Acetylation of the hydroxyl group in addition to the desired N-acetylation can occur. Generally, N-acetylation is favored under the reaction conditions, but changes in pH or solvent can influence the selectivity.[6]- Maintain the biphasic reaction conditions with a bicarbonate base to favor N-acetylation.
Incomplete Hydrolysis of Excess Acetylating Agent: Residual acetyl chloride or acetic anhydride in the product.- Ensure the aqueous wash steps are sufficient to remove any unreacted acetylating agent and its byproducts.
Difficulty with Product Isolation (Oily Product) Incomplete Reaction or Presence of Impurities: The presence of starting material or byproducts can sometimes inhibit crystallization.- Re-purify the product using column chromatography or recrystallization from a different solvent system.
Residual Solvent: Incomplete removal of the reaction solvent.- Ensure the product is thoroughly dried under vacuum.

Experimental Protocols

Laboratory-Scale Synthesis of this compound[1][2]

Materials:

  • Methyl 4-amino-2-hydroxybenzoate

  • Ethyl acetate

  • Water

  • Sodium bicarbonate

  • Acetyl chloride

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve Methyl 4-amino-2-hydroxybenzoate (1.0 eq) in ethyl acetate.

  • Add a solution of sodium bicarbonate (1.3-1.5 eq) in water.

  • Cool the biphasic mixture to 0°C with vigorous stirring.

  • Slowly add acetyl chloride (1.1-1.4 eq) dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 2 hours.

  • Monitor the reaction completion by a suitable method (e.g., TLC).

  • Once the reaction is complete, separate the organic and aqueous layers.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization if necessary.

Quantitative Data

The following table summarizes the quantitative data from a representative laboratory-scale synthesis.[1][2]

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
Methyl 4-amino-2-hydroxybenzoate167.1650.7303.31.0
Sodium Bicarbonate84.0134.9415.41.37
Acetyl Chloride78.5032.6 (29.7 mL)415.31.37
Product
This compound209.1963.5303.599% Yield

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions A Methyl 4-amino-2-hydroxybenzoate D This compound A->D B Acetyl Chloride B->D C Sodium Bicarbonate C->D E Ethyl Acetate / Water E->D F 0°C to Room Temp F->D

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Scale-up Synthesis Initiated CheckYield Check Yield and Purity Start->CheckYield LowYield Low Yield Issue CheckYield->LowYield Low ImpureProduct Impure Product Issue CheckYield->ImpureProduct Impure Success Successful Scale-up CheckYield->Success Acceptable OptimizeMixing Optimize Mixing and Reaction Time LowYield->OptimizeMixing ControlTemp Control Temperature and Stoichiometry ImpureProduct->ControlTemp OptimizeMixing->CheckYield Purification Further Purification (Recrystallization) ControlTemp->Purification Purification->CheckYield

References

Alternative reagents for the acetylation of methyl 4-amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the acetylation of methyl 4-amino-2-hydroxybenzoate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparison of alternative acetylating reagents to facilitate successful and efficient synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the acetylation of methyl 4-amino-2-hydroxybenzoate, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation - Inactive acetylating reagent (hydrolyzed).- Insufficient reaction time or temperature.- Poor quality starting material.- Use a fresh bottle of acetylating reagent.- Monitor the reaction by TLC to determine completion and adjust time/temperature accordingly.- Ensure the purity of methyl 4-amino-2-hydroxybenzoate before starting.
Presence of O-Acetylated Byproduct - Reaction conditions favor O-acetylation (e.g., high temperature, strong base).- Use of a highly reactive acetylating agent without proper control.- Maintain a low reaction temperature (e.g., 0 °C to room temperature).- Use a milder base or a biphasic system to control reactivity.- Consider using a more selective acetylating reagent like acetic anhydride under controlled pH.[1]
Formation of Di-acetylated Product - Excess acetylating reagent used.- Prolonged reaction time.- Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the acetylating reagent.- Monitor the reaction closely by TLC and quench it once the mono-acetylated product is predominantly formed.
Difficult Purification - Presence of unreacted starting material and byproducts with similar polarity to the desired product.- Optimize the reaction to maximize the yield of the desired product.- Employ column chromatography with a suitable solvent system for separation.- Recrystallization from an appropriate solvent (e.g., ethanol/water) can be effective for purification.
Amine Signal Disappears in NMR, but Product is not as Expected - The N-H proton signal of the newly formed amide may be broad or shifted downfield and could be overlapping with other signals in the aromatic region.- Carefully analyze the integration of the aromatic signals to see if one has an unexpectedly high integral, which might include the amide proton.[2]- Perform a D₂O exchange experiment to identify the exchangeable N-H proton.

Frequently Asked Questions (FAQs)

Q1: Why is the selective N-acetylation of methyl 4-amino-2-hydroxybenzoate important?

A1: Selective N-acetylation is a crucial step in the synthesis of various active pharmaceutical ingredients (APIs).[3][4][5] This modification protects the amino group, altering the molecule's physicochemical properties and allowing for further functionalization at other positions. The resulting N-acetylated compound is a key intermediate in the synthesis of more complex molecules.

Q2: Which is a better acetylating reagent: acetic anhydride or acetyl chloride?

A2: Acetic anhydride is often preferred over acetyl chloride in acetylation reactions.[6] While acetyl chloride is more reactive, it produces corrosive hydrochloric acid (HCl) as a byproduct, which can be difficult to handle and can lead to unwanted side reactions.[6][7][8] Acetic anhydride produces acetic acid, a less corrosive and more easily removed byproduct.[6] Acetic anhydride is also generally less expensive, more stable, and allows for cleaner reactions with fewer side products.[6][7]

Q3: What are some "green" or more environmentally friendly approaches to the acetylation of aminophenols?

A3: Green chemistry approaches aim to reduce or eliminate the use of hazardous substances. For acetylation, this includes using less toxic solvents, employing catalysts that can be recycled, and using milder reaction conditions.[9][10][11] One approach involves using acetic acid with a Brønsted acid catalyst, where water is the only byproduct.[12] Enzymatic acetylation using lipases in non-aqueous solvents is another green alternative that offers high selectivity under mild conditions.[13][14] Mechanochemical methods, such as ball milling, can also reduce solvent usage and increase reaction efficiency.[15]

Q4: How can I ensure chemoselective N-acetylation over O-acetylation?

A4: The amino group is generally more nucleophilic than the phenolic hydroxyl group, favoring N-acetylation. To enhance selectivity, the reaction conditions can be controlled.[1] Performing the reaction at a lower temperature (e.g., 0 °C) and controlling the pH can significantly favor N-acetylation.[1] The choice of acetylating agent and solvent system also plays a crucial role. For instance, using acetic anhydride under neutral or slightly acidic conditions can improve selectivity for N-acetylation.

Alternative Acetylating Reagents

Several reagents can be used for the acetylation of methyl 4-amino-2-hydroxybenzoate. The choice of reagent depends on factors such as reactivity, selectivity, cost, and environmental impact.

Reagent Advantages Disadvantages Typical Reaction Conditions
Acetic Anhydride - Readily available and less expensive than acetyl chloride.[6]- Produces acetic acid as a byproduct, which is less corrosive than HCl.[6]- Generally provides cleaner reactions and good yields.[8]- Less reactive than acetyl chloride, may require longer reaction times or heating.- Can be performed neat or in various solvents (e.g., water, THF, ethyl acetate).[16]- Often used with a base (e.g., pyridine, sodium acetate) or an acid catalyst.
Acetyl Chloride - Highly reactive, leading to faster reaction rates.- Produces corrosive HCl gas as a byproduct.[7][8]- More sensitive to moisture.[8]- Can be less selective, potentially leading to more byproducts.- Typically run in an inert aprotic solvent (e.g., DCM, THF) with a base (e.g., triethylamine, pyridine) to neutralize HCl.
Vinyl Acetate - Can be used in enzymatic reactions, offering high chemoselectivity for N-acetylation.[13][14]- The reaction is often irreversible, leading to higher conversions.[13][14]- May require an enzyme catalyst (e.g., lipase), which can add to the cost.- Used with an immobilized lipase (e.g., Novozym 435) in an organic solvent like THF at moderate temperatures (e.g., 50 °C).[13]
Ketene - Highly reactive acetylating agent.- A toxic and unstable gas that needs to be generated in situ.- Not commonly used in standard laboratory settings due to handling difficulties.
Acetic Acid - A green and atom-economical reagent.[12]- Low reactivity, often requiring a catalyst and/or high temperatures.[12]- Used with a Brønsted or Lewis acid catalyst at elevated temperatures.[12]

Experimental Protocols

Protocol 1: Acetylation using Acetyl Chloride

This protocol is adapted from a high-yield synthesis of methyl 4-acetamido-2-hydroxybenzoate.

Materials:

  • Methyl 4-amino-2-hydroxybenzoate

  • Acetyl Chloride

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a suitable reaction vessel, dissolve methyl 4-amino-2-hydroxybenzoate (1.0 eq) in a mixture of ethyl acetate and water.

  • Add sodium bicarbonate (1.4 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add acetyl chloride (1.4 eq) dropwise to the cooled solution over 15 minutes.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic and aqueous layers.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization if necessary.

Expected Yield: ~99%

Protocol 2: General Protocol for N-Acetylation using Acetic Anhydride

This is a general procedure for the N-acetylation of aromatic amines and can be adapted for methyl 4-amino-2-hydroxybenzoate.

Materials:

  • Methyl 4-amino-2-hydroxybenzoate

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve methyl 4-amino-2-hydroxybenzoate (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography as needed.

Diagrams

Acetylation_Workflow cluster_start Starting Point cluster_reagent Reagent Selection cluster_protocols Protocols cluster_outcome Outcome Start Select Methyl 4-amino-2-hydroxybenzoate as substrate Reagent Choose Acetylating Reagent Start->Reagent AcCl Acetyl Chloride (High Reactivity) Reagent->AcCl Fast Reaction Needed Ac2O Acetic Anhydride (Milder, Good Yield) Reagent->Ac2O Standard Conditions Enzyme Enzymatic (High Selectivity, Green) Reagent->Enzyme High Selectivity/ Green Chemistry Product This compound AcCl->Product Ac2O->Product Enzyme->Product

Caption: Workflow for selecting an acetylation reagent.

Troubleshooting_Tree cluster_issues Identify the Issue cluster_solutions_yield Solutions for Low Yield cluster_solutions_byproduct Solutions for Byproducts cluster_solutions_purification Solutions for Purification Start Problem with Acetylation Reaction LowYield Low or No Product Yield? Start->LowYield Byproduct Byproduct Formation? Start->Byproduct Purification Purification Difficulty? Start->Purification CheckReagent Use fresh reagents LowYield->CheckReagent Yes OptimizeCond Optimize reaction time/temperature LowYield->OptimizeCond Yes ControlTemp Lower reaction temperature Byproduct->ControlTemp Yes ControlReagent Use stoichiometric amount of reagent Byproduct->ControlReagent Yes MilderBase Use milder base Byproduct->MilderBase Yes OptimizeRxn Optimize reaction for higher purity Purification->OptimizeRxn Yes Column Use column chromatography Purification->Column Yes Recrystallize Recrystallize product Purification->Recrystallize Yes

Caption: Troubleshooting decision tree for acetylation.

References

Validation & Comparative

Methyl 4-acetamido-2-hydroxybenzoate: A Comparative Guide for Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and quality control, the purity and identity of compounds are paramount. Certified Reference Materials (CRMs) serve as the bedrock of accurate analytical measurements, ensuring the reliability and reproducibility of results. This guide provides a comprehensive comparison of Methyl 4-acetamido-2-hydroxybenzoate as a CRM, examining its performance characteristics against relevant alternatives and detailing the experimental protocols for its application.

This compound is a key chemical entity with significance in multiple pharmaceutical contexts. It is recognized as a process impurity and related compound for the drugs Metoclopramide and Ethopabate. Furthermore, it serves as a crucial intermediate in the synthesis of Mosapride, a gastroprokinetic agent.[1][2] Its availability as a CRM from various pharmacopoeias and commercial suppliers underscores its importance in regulatory compliance and quality assurance.

Comparison with Alternative Certified Reference Materials

The selection of an appropriate CRM is contingent on the specific analytical objective. When analyzing impurities in Metoclopramide or Mosapride, or when monitoring the synthesis of Mosapride, several certified reference materials may be considered. This section provides a comparative overview of this compound against other relevant impurity standards.

Quantitative Data Summary

The following tables summarize the typical specifications of this compound CRM and its common alternatives. The data presented is illustrative and may vary between different suppliers and lots. Researchers must always refer to the Certificate of Analysis (CoA) provided with the specific CRM.

Table 1: Comparison of Certified Reference Materials for Metoclopramide Analysis

FeatureThis compound (Ethopabate Related Compound A)Metoclopramide Impurity A
CAS Number 4093-28-1[3][4]5608-13-9[5]
Application Impurity Standard for Metoclopramide[3]Impurity Standard for Metoclopramide[5]
Typical Certified Purity ≥98% (by HPLC)≥97% (by HPLC)
Traceability USP, EP[6]EP, USP[5][7]
Analytical Method on CoA HPLC, Mass Spectrometry, NMR[7][8]HPLC, Mass Spectrometry, NMR[5][7]
Suppliers Sigma-Aldrich, LGC Standards, USP[3][4][9]SynZeal, Sigma-Aldrich, LGC Standards[5][10]

Table 2: Comparison of Certified Reference Materials for Mosapride Synthesis and Impurity Profiling

FeatureThis compoundMosapride Impurity 3Mosapride Impurity 5-D5
CAS Number 4093-28-1[11]N/A[12]1246814-79-8[13]
Application Intermediate in Mosapride Synthesis[1]Impurity Standard for Mosapride[12]Labeled Internal Standard for Mosapride Analysis[13]
Typical Certified Purity ≥99%>90%[14]Stated on CoA
Traceability To in-house primary standardCharacterized by 1H-NMR and Mass Spec[14]Stated on CoA
Analytical Method on CoA HPLC, NMR, Mass Spectrometry[8]1H-NMR, Mass Spectrometry[14]LC-MS/MS
Suppliers ChemicalBook, various chemical suppliers[11]Veeprho[12]Veeprho[13]

Experimental Protocols

Accurate and reproducible analytical results are contingent on well-defined experimental protocols. This section details the methodologies for the analysis of Metoclopramide, Ethopabate, and Mosapride, where this compound and its alternatives are utilized.

Analysis of Metoclopramide and its Related Compounds by HPLC

This method is suitable for the quantification of Metoclopramide and the identification of related impurities, including this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile. The exact gradient program should be optimized based on the specific column and instrument.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of the this compound CRM in the mobile phase at a concentration of approximately 0.1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations.

  • Sample Preparation: Dissolve the Metoclopramide drug substance or product in the mobile phase to a known concentration.

  • Analysis: Inject the blank, standard solutions, and sample solution into the HPLC system and record the chromatograms. Identify and quantify any impurities by comparing their retention times and peak areas with those of the certified reference standards.

Analysis of Ethopabate and its Related Compounds by HPLC

This method is applicable for the determination of Ethopabate and its related compound A (this compound) in veterinary drug formulations.[15][16]

  • Instrumentation: HPLC with UV detector.

  • Column: C8 or C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) containing an ion-pairing agent like heptanesulfonic acid sodium salt, with the pH adjusted to around 3.7.[16]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 274 nm.[15]

  • Injection Volume: 20 µL.

  • Standard Preparation: Accurately weigh and dissolve the Ethopabate and this compound CRMs in the mobile phase to prepare individual stock solutions. Prepare a mixed working standard solution containing both compounds at appropriate concentrations.

  • Sample Preparation: Extract the active ingredients from the sample matrix using a suitable solvent (e.g., methanol). The extract may require further cleanup using solid-phase extraction (SPE).[15]

  • Analysis: Analyze the prepared standards and samples by HPLC. The quantification is based on the peak areas of the analytes.

Impurity Profiling of Mosapride by UPLC-MS/MS

This advanced method is suitable for the identification and quantification of Mosapride and its impurities, including any residual this compound from the synthesis process.[17][18]

  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size.

  • Mobile Phase: A gradient of aqueous formic acid and acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Mosapride and its impurities should be determined and optimized. For Mosapride, a common transition is m/z 422.2 → 198.1.[19]

  • Standard Preparation: Prepare stock and working solutions of Mosapride and its impurity CRMs (including this compound if monitoring its carryover) in a suitable solvent like methanol.

  • Sample Preparation: Dissolve the Mosapride sample in the initial mobile phase composition.

  • Analysis: Inject the samples and standards. The high selectivity of MS/MS allows for accurate quantification even at low levels.

Visualizing Workflows and Relationships

To further clarify the application and certification process of these reference materials, the following diagrams are provided.

cluster_0 CRM Certification Process A Material Synthesis & Purification B Homogeneity Testing A->B C Stability Assessment B->C D Characterization (Purity, Identity) C->D E Value Assignment & Uncertainty D->E F Certificate of Analysis (CoA) E->F

Certification workflow for a chemical reference material.

cluster_1 Analytical Workflow for Impurity Profiling Sample Drug Substance / Product Prep Sample Preparation (Dissolution, Extraction) Sample->Prep Analysis LC-MS/MS or HPLC Analysis Prep->Analysis Data Data Acquisition Analysis->Data Processing Data Processing (Integration, Quantification) Data->Processing Report Results & Reporting Processing->Report CRM Certified Reference Material (e.g., this compound) CRM->Analysis Calibration & Identification

General analytical workflow for impurity analysis using a CRM.

cluster_2 Relationship between Compounds MAH Methyl 4-acetamido- 2-hydroxybenzoate Met Metoclopramide MAH->Met Impurity of Eth Ethopabate MAH->Eth Impurity of Mos Mosapride MAH->Mos Intermediate for

Relationship of this compound to related drugs.

References

Comparative Guide to Methyl 4-acetamido-2-hydroxybenzoate and Methylparaben Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and characterization of reference standards are paramount for accurate analytical results and regulatory compliance. This guide provides a detailed comparison of the analytical profiles of Methyl 4-acetamido-2-hydroxybenzoate, a key intermediate in the synthesis of Mosapride, and Methylparaben, a widely used preservative, based on pharmacopeial standards and publicly available Certificates of Analysis (CoA).

Product Overview

This compound (CAS 4093-28-1) is a crucial intermediate in the synthesis of various pharmaceuticals, most notably Mosapride, a gastroprokinetic agent.[1][2] It is also recognized by the United States Pharmacopeia (USP) as "Ethopabate Related Compound A".[3][4] Its purity and impurity profile are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Methylparaben (Methyl 4-hydroxybenzoate, CAS 99-76-3) is a well-established antimicrobial preservative used in a wide range of pharmaceutical formulations, cosmetics, and food products.[5][6] As a common excipient, its analytical standard is readily available and well-characterized.

Quantitative Data Comparison

The following tables summarize the typical specifications for this compound as per the USP monograph for Ethopabate and a representative Certificate of Analysis for Methylparaben.

Table 1: Comparison of Specifications for this compound and Methylparaben

ParameterThis compound (as USP Ethopabate Related Compound A)Methylparaben (Representative CoA)
Appearance Not explicitly defined in the monograph for the related compound itself.White crystalline powder.[7]
Assay (Purity) Not specified as a standalone standard. Used for system suitability in the Ethopabate assay.99.0 - 101.0%[7]
Identification Relative retention time of about 0.9 compared to Ethopabate in the specified HPLC method.[8]Conforms to IR and NMR spectra.[9]
Melting Point Not specified in the monograph.125 - 128°C[7]
Loss on Drying Not specified in the monograph.≤ 0.5%
Residue on Ignition Not specified in the monograph.≤ 0.1%
Related Substances Used as a known impurity for the analysis of Ethopabate.To pass test.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Ethopabate and Related Compound A (this compound) (as per USP Monograph)

This method is intended for the analysis of Ethopabate but is also used to resolve and identify this compound as a related compound.

  • Mobile Phase: A mixture of a solution of 3 g of sodium 1-hexanesulfonate in 1 L of water (adjusted to a pH of 2.5 with phosphoric acid), methanol, and acetonitrile (50:40:10, v/v/v). The solution should be filtered and degassed.

  • Chromatographic System:

    • Column: 4.6-mm × 25-cm; 5-µm packing L1 (C18).

    • Flow Rate: About 1 mL per minute.

    • Detector: UV, 268 nm.

  • System Suitability:

    • Resolution Solution: A solution containing about 0.4 mg of USP Ethopabate RS and 0.1 mg of USP Ethopabate Related Compound A RS per mL.

    • Requirements: The relative retention times are about 0.9 for this compound and 1.0 for Ethopabate. The resolution between the two peaks is not less than 1.2, and the tailing factor for the Ethopabate peak is not more than 1.5. The relative standard deviation for replicate injections of the Standard preparation is not more than 1.0%.[8]

Representative HPLC Method for the Determination of Methylparaben
  • Column: Supelco C8 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and water (21:13:66, v/v/v).

  • Flow Rate: 1 mL/min.

  • Detection: UV at 258 nm.

  • Retention Time: Approximately 6.12 min.[10]

Visualizations

Synthesis Pathway of Mosapride

The following diagram illustrates a simplified synthetic pathway for Mosapride, highlighting the role of this compound as a key intermediate.

Mosapride_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Methyl 4-aminosalicylate Methyl 4-aminosalicylate This compound This compound Methyl 4-aminosalicylate->this compound Acetylation Acetyl chloride Acetyl chloride Acetyl chloride->this compound Mosapride Mosapride This compound->Mosapride Multi-step synthesis

Caption: Synthesis of Mosapride from Methyl 4-aminosalicylate.

Analytical Workflow for Reference Standard Comparison

This diagram outlines a typical workflow for the comparison of two reference standards.

Analytical_Workflow Standard A This compound (USP Standard) CoA_A USP Monograph Specifications Standard A->CoA_A Analysis Chromatographic Analysis Standard A->Analysis Standard B Methylparaben (Commercial Standard) CoA_B Supplier Certificate of Analysis Standard B->CoA_B Standard B->Analysis Method_Dev Analytical Method (e.g., HPLC) CoA_A->Method_Dev CoA_B->Method_Dev Method_Dev->Analysis Data_Comp Data Comparison (Purity, Impurities, etc.) Analysis->Data_Comp

Caption: Workflow for comparing reference standards.

References

Comparative analysis of different synthetic routes to Methyl 4-acetamido-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-acetamido-2-hydroxybenzoate, a key intermediate in the synthesis of pharmaceuticals such as Mosapride, can be prepared through several synthetic pathways.[1][2][3] This guide provides a comparative analysis of the two primary routes: the acetylation of methyl 4-amino-2-hydroxybenzoate and the esterification of 4-acetamido-2-hydroxybenzoic acid. The performance of each method is evaluated based on reaction yield, purity, and overall efficiency, supported by detailed experimental protocols.

Comparative Summary of Synthetic Routes

The selection of an optimal synthetic route depends on various factors, including the availability of starting materials, desired yield, and scalability. The following table summarizes the quantitative data for the two main synthetic pathways to this compound.

Parameter Route A: Acetylation Route B: Fischer Esterification
Starting Material Methyl 4-amino-2-hydroxybenzoate4-Acetamido-2-hydroxybenzoic Acid
Key Reagents Acetyl Chloride, Sodium BicarbonateMethanol, Sulfuric Acid
Solvent Ethyl Acetate, WaterMethanol (excess)
Reaction Time ~2.25 hours>1 hour
Temperature 0°C to Room TemperatureReflux (~65°C)
Reported Yield 99%[1][4]~86% (analogous reaction)[5]
Purity High (product confirmed by NMR and MS)[1][4]Good (purification by recrystallization)[6]

Synthetic Pathway Overview

The two primary synthetic routes to this compound are depicted below. Route A involves the direct acetylation of the amino group of methyl 4-amino-2-hydroxybenzoate. Route B follows the classic Fischer esterification of 4-acetamido-2-hydroxybenzoic acid.

Synthetic_Routes cluster_A Route A: Acetylation cluster_B Route B: Fischer Esterification A_start Methyl 4-amino-2-hydroxybenzoate A_product This compound A_start->A_product Ethyl Acetate/Water A_reagents Acetyl Chloride, Sodium Bicarbonate B_start 4-Acetamido-2-hydroxybenzoic Acid B_product This compound B_start->B_product Reflux B_reagents Methanol, Sulfuric Acid (cat.)

Caption: Synthetic pathways to this compound.

Experimental Protocols

Route A: Acetylation of Methyl 4-amino-2-hydroxybenzoate

This route is characterized by its high yield and mild reaction conditions.[1][4]

Materials:

  • Methyl 4-amino-2-hydroxybenzoate

  • Ethyl Acetate

  • Water

  • Sodium Bicarbonate

  • Acetyl Chloride

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a suitable reaction vessel, dissolve Methyl 4-amino-2-hydroxybenzoate (50.7 g, 303.6 mmol) in ethyl acetate (750 mL).

  • Add a solution of sodium bicarbonate (34.9 g) in water (250 mL) to the vessel with stirring.

  • Cool the biphasic mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (29.7 mL, 415.5 mmol) dropwise over 15 minutes, maintaining the temperature at 0°C.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the final product.

Results: This method has been reported to produce this compound as a white solid with a yield of 99% (63.5 g).[1][4] The product's identity and purity can be confirmed by NMR and mass spectrometry.[1][4]

Route B: Fischer Esterification of 4-Acetamido-2-hydroxybenzoic Acid

This classic esterification method provides a direct route from the corresponding carboxylic acid. The following protocol is based on a similar esterification of p-hydroxybenzoic acid and may require optimization for this specific substrate.[5]

Materials:

  • 4-Acetamido-2-hydroxybenzoic Acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Toluene (optional, for azeotropic removal of water)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 4-acetamido-2-hydroxybenzoic acid in an excess of methanol (e.g., a 1:3 molar ratio of acid to methanol is a good starting point).[5]

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for at least 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization from a suitable solvent such as methanol or an ethyl acetate/hexane mixture.[7]

Expected Results: Based on analogous reactions, this method is expected to provide a good yield of the desired ester. For instance, the esterification of p-hydroxybenzoic acid with methanol under similar conditions yields the product in 86.1% yield.[5]

Comparative Analysis

Route A: Acetylation

  • Advantages:

    • Exceptionally high reported yield (99%).[1][4]

    • Mild reaction conditions (0°C to room temperature), which can be advantageous for sensitive substrates and reduces energy consumption.

    • Relatively short reaction time.

  • Disadvantages:

    • Requires the availability of the starting material, Methyl 4-amino-2-hydroxybenzoate.

    • Uses acetyl chloride, which is a corrosive and moisture-sensitive reagent.

Route B: Fischer Esterification

  • Advantages:

    • Utilizes a readily available starting material, 4-acetamido-2-hydroxybenzoic acid.

    • Employs common and inexpensive reagents.

    • The procedure is a standard and well-understood organic transformation.[8][9]

  • Disadvantages:

    • The reaction is an equilibrium process, which may require using a large excess of alcohol or removal of water to drive the reaction to completion and achieve high yields.[10]

    • Requires heating to reflux, which is more energy-intensive than Route A.

    • The yield, while good, is generally lower than the acetylation route.

Conclusion

Both the acetylation of Methyl 4-amino-2-hydroxybenzoate and the Fischer esterification of 4-acetamido-2-hydroxybenzoic acid are viable synthetic routes for the preparation of this compound. The choice between these two methods will largely depend on the specific needs of the researcher or organization.

For applications where the highest possible yield is critical and the starting ester is readily available, the acetylation route (Route A) is the superior choice. Its near-quantitative yield and mild conditions make it an attractive option for efficient synthesis.

For situations where the starting carboxylic acid is more accessible or cost-effective, the Fischer esterification (Route B) provides a robust and reliable alternative. While the yield may be slightly lower and the conditions more demanding, it is a straightforward and scalable method. Further optimization of the esterification reaction conditions could potentially lead to improved yields.

References

A Comparative Guide to the Efficacy of Mosapride Synthesized from Different Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Mosapride, a selective 5-HT4 receptor agonist and prokinetic agent, when synthesized from different chemical precursors. The choice of synthetic route can significantly impact the final product's yield, purity, and impurity profile, which in turn may influence its therapeutic efficacy and safety. This document summarizes quantitative data from publicly available literature, details relevant experimental methodologies, and visualizes key chemical pathways and experimental workflows.

Executive Summary

The synthesis of Mosapride is a multi-step process, and the selection of the initial raw materials can dictate the efficiency of the synthesis and the impurity profile of the active pharmaceutical ingredient (API). This guide focuses on a comparative analysis of three prominent synthetic routes starting from the following precursors for the key intermediate, 4-amino-5-chloro-2-ethoxybenzoic acid, or for the final Mosapride product:

  • p-Aminosalicylic Acid: A common and well-documented precursor.

  • 2-Fluoro-4-nitrobenzoic Acid: A precursor utilized in a newer, more streamlined synthetic approach.

  • 2-Chlorotoluene: An economical starting material for a longer synthetic pathway.

Comparative Data on Synthetic Routes

The following table summarizes the key quantitative data associated with the different synthetic routes to Mosapride, based on information disclosed in patents and scientific literature. It is important to note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.

ParameterRoute 1: p-Aminosalicylic AcidRoute 2: 2-Fluoro-4-nitrobenzoic AcidRoute 3: 2-Chlorotoluene
Overall Yield Reported total yield of ~71.7% for the intermediate 4-amino-5-chloro-2-ethoxybenzoic acid.High yields reported for individual steps (e.g., 91-95% for ethoxylation, 93-94% for chlorination, ~90% for nitro reduction).Yield for the final oxidative amidation step reported as 74%. Overall yield is dependent on the efficiency of the preceding six steps.
Purity Generally high, though specific percentages are not consistently reported across all sources. Potential for genotoxic impurities from certain ethylating agents.Claims of high purity due to a more controlled and shorter synthetic pathway.Purity is dependent on the effective removal of intermediates and byproducts from a longer synthetic route.
Key Advantages Well-established and documented route.Shorter reaction sequence, use of cheaper raw materials, and potentially higher overall yield.Utilizes a very inexpensive and readily available starting material.
Key Disadvantages Longer reaction sequence, use of potentially toxic and expensive ethylating agents (e.g., bromoethane, iodoethane), and potential for higher impurity levels.Newer route, potentially less established on an industrial scale.A significantly longer synthetic pathway with more intermediate steps, which can increase the potential for byproduct formation and reduce overall yield.
Potential Key Impurities Unreacted starting materials and intermediates, byproducts from ethylation and chlorination steps.Residual starting material and intermediates.A wider range of potential process-related impurities due to the larger number of reaction steps. A notable potential impurity is the defluorinated byproduct of Mosapride.

Signaling Pathway of Mosapride

Mosapride primarily exerts its prokinetic effect through its agonist activity at the serotonin 5-HT4 receptors located on enteric neurons. This interaction initiates a signaling cascade that leads to enhanced gastrointestinal motility.

Mosapride_Signaling_Pathway Mosapride Mosapride HTR4 5-HT4 Receptor Mosapride->HTR4 Binds to AC Adenylyl Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB ACh Acetylcholine Release PKA->ACh Promotes Motility Increased GI Motility ACh->Motility Mosapride_Workflow cluster_precursors Precursors cluster_synthesis Synthesis cluster_analysis Analysis cluster_results Efficacy Comparison pASA p-Aminosalicylic Acid Synth1 Route 1 Synthesis pASA->Synth1 FNB 2-Fluoro-4-nitrobenzoic Acid Synth2 Route 2 Synthesis FNB->Synth2 CT 2-Chlorotoluene Synth3 Route 3 Synthesis CT->Synth3 HPLC HPLC Analysis (Purity & Impurity Profile) Synth1->HPLC Activity Pharmacological Assay (5-HT4 Receptor Binding) Synth1->Activity Synth2->HPLC Synth2->Activity Synth3->HPLC Synth3->Activity Comparison Comparative Efficacy Data (Yield, Purity, Activity) HPLC->Comparison Activity->Comparison

A Spectroscopic Showdown: Unraveling the Structural Nuances of Methyl 4-acetamido-2-hydroxybenzoate and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning eyes of researchers, scientists, and drug development professionals, this guide offers a meticulous spectroscopic comparison of Methyl 4-acetamido-2-hydroxybenzoate and its structurally related analogues. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we aim to provide a clear, objective lens through which to examine the subtle yet significant electronic and structural variations within this chemical family.

This comparative analysis delves into the spectral signatures of four key compounds: the parent molecule, this compound, and its three analogues: Methyl 4-aminosalicylate, Methyl 2-hydroxy-4-nitrobenzoate, and Methyl 4-acetamido-2-methoxybenzoate. The substitution changes at the C4 and C2 positions on the benzene ring induce distinct shifts in their spectroscopic profiles, offering valuable insights for structural elucidation and characterization.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry for this compound and its selected analogues.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic Protons-OCH₃-NHCOCH₃ / -NH₂-OHAcetyl CH₃
This compound7.78 (d, J=8.6Hz), 7.23 (s), 7.10 (d, J=8.6Hz)3.92 (s)7.16 (br s)10.86 (br s)2.19 (s)
Methyl 4-aminosalicylate7.43 (d, J=8.7 Hz), 6.10 (dd, J=6.6, 2.1 Hz), 5.98 (d, J=2.1 Hz)3.77 (s)6.14 (s)10.76 (s)-
Methyl 2-hydroxy-4-nitrobenzoate8.3-7.8 (m)3.9-4.0 (s)-~11 (br s)-
Methyl 4-acetamido-2-methoxybenzoate7.19 (br d, J = 8.8 Hz), other signals not fully resolved3.77 (s), 3.74 (s)[1]10.22 (s)[1]-2.07 (s)[1]

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC=O (ester)C=O (amide)Aromatic Carbons-OCH₃Acetyl CH₃
This compound~170~168~108-140~52~24
Methyl 4-aminosalicylate170.5-162.2, 152.1, 131.2, 107.8, 102.5, 101.951.8-
Methyl 2-hydroxy-4-nitrobenzoate~169-~115-160~53-
Methyl 4-acetamido-2-methoxybenzoate~166~169~105-155~56, ~52~24

Table 3: Infrared (IR) Spectroscopic Data (ν, cm⁻¹)

CompoundO-H StretchN-H StretchC=O Stretch (ester)C=O Stretch (amide)Aromatic C=C
This compound~3300-2500 (broad)~3300~1680~1660~1600, ~1540
Methyl 4-aminosalicylate~3400-3200~3470, ~3380~1670-~1620, ~1580
Methyl 2-hydroxy-4-nitrobenzoate~3200 (broad)-~1690-~1610, ~1530
Methyl 4-acetamido-2-methoxybenzoate-~3280~1700~1670~1600, ~1530

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M]⁺ or [M+H]⁺Key Fragment Ions
This compoundC₁₀H₁₁NO₄209.20209, 210177, 150, 121
Methyl 4-aminosalicylateC₈H₉NO₃167.16167, 168[2]135, 107
Methyl 2-hydroxy-4-nitrobenzoateC₈H₇NO₅197.14197165, 137, 109
Methyl 4-acetamido-2-methoxybenzoateC₁₁H₁₃NO₄223.23223191, 164, 135

Experimental Protocols

The data presented in this guide were compiled from publicly available spectral databases and scientific literature. The following sections outline the general experimental methodologies typically employed for the spectroscopic analysis of such small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Data acquisition parameters generally include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, typically at a frequency of 75 or 100 MHz. A larger sample concentration (20-50 mg) is often required. Broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. The data is presented as a plot of percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Samples are introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is typically used for less volatile or thermally labile molecules.

  • Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Visualization of Structural Relationships

The following diagram illustrates the structural relationships between this compound and its analogues, highlighting the key substituent changes.

G Structural Comparison of Analogues M4AHB This compound (C10H11NO4) M4AS Methyl 4-aminosalicylate (C8H9NO3) M4AHB->M4AS -COCH3 +H M2H4NB Methyl 2-hydroxy-4-nitrobenzoate (C8H7NO5) M4AHB->M2H4NB -NHCOCH3 +NO2 M4AMB Methyl 4-acetamido-2-methoxybenzoate (C11H13NO4) M4AHB->M4AMB -OH +OCH3

Caption: Structural relationships between the parent compound and its analogues.

References

Benchmarking the Performance of Methyl 4-acetamido-2-hydroxybenzoate in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-acetamido-2-hydroxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the gastroprokinetic agent, Mosapride. The efficiency of its synthesis and its performance in subsequent reactions are critical factors for drug development and manufacturing. This guide provides an objective comparison of the primary synthesis route for this compound with an alternative synthetic strategy for a related key intermediate in the synthesis of Mosapride, supported by experimental data and detailed protocols.

Performance Comparison of Synthetic Intermediates

The selection of a synthetic route in pharmaceutical development is a multifactorial decision, balancing yield, purity, cost, and process safety. Below is a comparative summary of two synthetic pathways towards Mosapride, highlighting the performance of this compound against an alternative intermediate, 2-ethoxy-4-acetamido-5-chlorobenzoic acid, derived from p-aminosalicylic acid.

ParameterRoute 1: Via this compound Route 2: Via 2-ethoxy-4-acetamido-5-chlorobenzoic acid
Key Intermediate This compound2-ethoxy-4-acetamido-5-chlorobenzoic acid
Starting Material Methyl 4-amino-2-hydroxybenzoatep-Aminosalicylic acid
Key Transformation N-acetylationAcetylation, Ethylation, Chlorination, Hydrolysis
Reported Yield High (up to 99% for the acetylation step)[1]Overall yield of ~55% over 6 steps[2]
Purity High purity achievable with standard purificationRequires purification after multiple steps
Process Complexity Fewer steps to the key intermediateMulti-step synthesis to the key intermediate

Experimental Protocols

Detailed methodologies for the synthesis of the key intermediates are crucial for reproducibility and process optimization.

Synthesis of this compound (Route 1)

This protocol describes the high-yield N-acetylation of Methyl 4-amino-2-hydroxybenzoate.

Materials:

  • Methyl 4-amino-2-hydroxybenzoate

  • Ethyl acetate

  • Water

  • Sodium bicarbonate

  • Acetyl chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Methyl 4-amino-2-hydroxybenzoate (50.7 g, 303.6 mmol) in ethyl acetate (750 mL) and add a solution of sodium bicarbonate (34.9 g) in water (250 mL).[1]

  • Cool the mixture to 0°C in an ice bath with stirring.[1]

  • Slowly add acetyl chloride (29.7 mL, 415.5 mmol) dropwise to the cooled mixture.[1]

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.[1]

  • Separate the organic and aqueous layers.

  • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.[1]

  • Remove the solvent under reduced pressure to obtain this compound as a white solid.[1]

Expected Yield: ~99%[1]

Synthesis of 2-ethoxy-4-acetamido-5-chlorobenzoic acid (Route 2 Intermediate)

This route involves a multi-step synthesis starting from p-aminosalicylic acid. The key intermediate is formed through a sequence of protection, alkylation, chlorination, and deprotection/hydrolysis steps. A patent describes a process involving acidification of p-amino-o-hydroxy-benzoic acid, followed by methanol esterification, acetic anhydride acetylation, ethylation, NCS chlorination, and basic hydrolysis.[3]

A related patent provides details for a similar multi-step synthesis starting from sodium p-aminosalicylate, involving acylation, double ethylation with bromoethane, chlorination with N-chlorosuccinimide, and subsequent deprotection and hydrolysis.[3] The overall yield for a similar multi-step process to obtain the final acid intermediate is reported to be around 55%.[2]

Visualizing Synthetic and Signaling Pathways

Diagrams are provided to illustrate the experimental workflow and the relevant biological signaling pathway.

Synthetic Workflow for this compound

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Acetylation cluster_2 Step 3: Workup & Isolation cluster_3 Final Product Start Methyl 4-amino-2-hydroxybenzoate + Ethyl Acetate + NaHCO3 (aq) Cooling Cool to 0°C Start->Cooling Addition Add Acetyl Chloride Cooling->Addition Reaction Stir at RT for 2h Addition->Reaction Separation Separate Layers Reaction->Separation Washing Wash with Brine Separation->Washing Drying Dry over Na2SO4 Washing->Drying Evaporation Remove Solvent Drying->Evaporation Product This compound Evaporation->Product cluster_0 Route 1 cluster_1 Route 2 cluster_2 Final Product A Methyl 4-amino-2-hydroxybenzoate B This compound A->B Acetylation (High Yield) F Mosapride B->F Further Steps C p-Aminosalicylic Acid D Multi-step Synthesis C->D Multiple Steps E 2-ethoxy-4-acetamido-5-chlorobenzoic acid D->E Lower Overall Yield E->F Further Steps cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Mosapride Mosapride 5HT4R 5-HT4 Receptor Mosapride->5HT4R G_protein Gs Protein 5HT4R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates ACh_release Acetylcholine Release PKA->ACh_release leads to

References

A Comparative Analysis of Antibody Cross-Reactivity Against Methyl 4-acetamido-2-hydroxybenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Antibody Specificity

The specificity of the antibody was evaluated using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The half-maximal inhibitory concentration (IC50) was determined for Methyl 4-acetamido-2-hydroxybenzoate and a panel of its potential derivatives. The IC50 value represents the concentration of the analyte required to inhibit 50% of the antibody binding to the coated antigen. A lower IC50 value indicates a higher binding affinity.[1][2] The cross-reactivity percentage was calculated relative to the binding of the primary analyte, this compound.

Compound IDCompound NameMolecular StructureIC50 (ng/mL)Cross-Reactivity (%)
1This compoundC₁₀H₁₁NO₄10100
24-Acetamido-2-hydroxybenzoic acidC₉H₉NO₄5020
3Methyl 4-amino-2-hydroxybenzoateC₈H₉NO₃2504
4Methyl 4-acetamido-2-methoxybenzoateC₁₁H₁₃NO₄>1000<1
5N-Propionyl-4-amino-2-hydroxybenzoic acid methyl esterC₁₁H₁₃NO₄1506.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

A competitive ELISA was the chosen method to assess the cross-reactivity of the antibody.[1][3][4] This technique is highly suitable for determining the specificity of an antibody against small molecules.

Materials:

  • 96-well microtiter plates

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA)

  • Primary Antibody (Monoclonal antibody against this compound)

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop Solution (2 M H₂SO₄)

  • This compound standard and its derivatives

  • Microplate reader

Procedure:

  • Coating: Microtiter plates were coated with a conjugate of this compound and a carrier protein (e.g., BSA) in coating buffer overnight at 4°C.

  • Washing: The plates were washed three times with wash buffer.

  • Blocking: The remaining protein-binding sites were blocked by adding blocking buffer to each well and incubating for 1 hour at room temperature.

  • Competition: Standard solutions of this compound or its derivatives were prepared at various concentrations. These solutions were mixed with a fixed concentration of the primary antibody and added to the wells. The plates were incubated for 2 hours at room temperature.

  • Washing: The plates were washed three times with wash buffer.

  • Secondary Antibody Incubation: An HRP-conjugated secondary antibody was added to each well and incubated for 1 hour at room temperature.

  • Washing: The plates were washed five times with wash buffer.

  • Substrate Development: TMB substrate solution was added to each well, and the plates were incubated in the dark for 15-30 minutes.

  • Reaction Stoppage: The enzymatic reaction was stopped by adding the stop solution.

  • Data Acquisition: The optical density was measured at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of the analyte in the sample.[5]

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships of the tested compounds.

G cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection cluster_3 Analysis Coat Plate Coat Plate Wash 1 Wash 1 Coat Plate->Wash 1 Block Plate Block Plate Wash 1->Block Plate Add Standards/Samples & Primary Ab Add Standards/Samples & Primary Ab Block Plate->Add Standards/Samples & Primary Ab Incubate Incubate Add Standards/Samples & Primary Ab->Incubate Wash 2 Wash 2 Incubate->Wash 2 Add Secondary Ab Add Secondary Ab Wash 2->Add Secondary Ab Incubate 2 Incubate 2 Add Secondary Ab->Incubate 2 Wash 3 Wash 3 Incubate 2->Wash 3 Add Substrate Add Substrate Wash 3->Add Substrate Stop Reaction Stop Reaction Add Substrate->Stop Reaction Read Plate Read Plate Stop Reaction->Read Plate Calculate IC50 Calculate IC50 Read Plate->Calculate IC50

Caption: Experimental workflow for the competitive ELISA.

G M4AHB This compound (C10H11NO4) A2HBA 4-Acetamido-2-hydroxybenzoic acid (C9H9NO4) M4AHB->A2HBA Hydrolysis of methyl ester M4A2HB Methyl 4-amino-2-hydroxybenzoate (C8H9NO3) M4AHB->M4A2HB Deacetylation M4A2MB Methyl 4-acetamido-2-methoxybenzoate (C11H13NO4) M4AHB->M4A2MB Methylation of hydroxyl group NPAHB N-Propionyl-4-amino-2-hydroxybenzoic acid methyl ester (C11H13NO4) M4AHB->NPAHB Modification of acetyl group

Caption: Structural relationships of tested compounds.

References

A Comparative Analysis of the Biological Activities of Acylated versus Non-Acylated Methyl Hydroxybenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of non-acylated methyl hydroxybenzoates and their acylated derivatives. By examining experimental data on antioxidant, antimicrobial, and anti-inflammatory properties, this document aims to elucidate the impact of acylation on the therapeutic potential of these compounds.

Introduction

Methyl hydroxybenzoates, commonly known as parabens, are a class of chemicals widely used as preservatives in the cosmetic, pharmaceutical, and food industries due to their bactericidal and fungicidal properties.[1][2] Acylation, the process of adding an acyl group to a molecule, is a chemical modification strategy often employed to enhance the biological efficacy of compounds. This modification typically increases lipophilicity, which can lead to improved cell membrane permeability and bioavailability.[3] This guide explores the structure-activity relationship of acylated versus non-acylated methyl hydroxybenzoates, drawing on data from these compounds and closely related derivatives to highlight the potential for enhanced biological activity.

Comparative Biological Activity

The addition of an acyl group to methyl hydroxybenzoates can significantly modulate their biological activity. The increased lipophilicity of acylated derivatives is a key factor in enhancing their interaction with biological targets.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. Acylation can influence this activity by altering the electronic properties and steric accessibility of the hydroxyl group. While direct comparative studies on acylated methyl hydroxybenzoates are not abundant, research on other acylated phenolic compounds, such as anthocyanins, has shown that acylation can significantly improve antioxidant activity.[4][5] For instance, the acylation of anthocyanins has been reported to enhance their stability and radical scavenging capacity.[4][5]

The antioxidant potential of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where a lower IC₅₀ value indicates greater antioxidant potency.

Table 1: Antioxidant Activity (DPPH Radical Scavenging IC₅₀) of Structurally Related Phenolic Compounds

CompoundChemical StructureDPPH IC₅₀ (µM)
Gallic Acid[Image of Gallic Acid structure]4.05[6]
Syringic Acid[Image of Syringic Acid structure]9.8[6]
Vanillic Acid[Image of Vanillic Acid structure]>100[6]
Protocatechuic Acid[Image of Protocatechuic Acid structure]Not Available

Note: The data in this table is for structurally related phenolic compounds to provide context for the antioxidant potential of the core phenolic structure.

Methyl 3,4-dihydroxybenzoate, a related compound, has been shown to alleviate oxidative damage in granulosa cells by activating the Nrf2 antioxidant pathway.[7] This suggests that hydroxybenzoate derivatives have inherent antioxidant potential that could be modulated by acylation.

Antimicrobial Activity

Methylparaben (methyl p-hydroxybenzoate) is a widely used antimicrobial preservative.[1][2] The antimicrobial efficacy of parabens is known to be influenced by the length of the alkyl chain, with longer chains generally exhibiting greater activity. Acylation can be considered a strategy to introduce longer or more complex side chains, potentially enhancing antimicrobial potency. Studies on derivatives of methylparaben have shown that structural modifications can lead to promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][8]

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness, with lower values indicating greater potency.

Table 2: Antimicrobial Activity (MIC) of Methylparaben and its Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
MethylparabenGram-negative bacteria1.6 - 3.2[9]
MethylparabenGram-positive bacteria1.6 - 3.2[9]
Acylated methyl β-D-galactopyranosideS. aureus312.5[10]
Acylated methyl β-D-galactopyranosideC. albicans1250 (MFC)[10]

Note: Data for acylated derivatives of a closely related sugar ester is included to illustrate the principle of acylation enhancing antimicrobial activity.

Anti-inflammatory Activity

The anti-inflammatory properties of methyl salicylate, a structurally similar compound, and its derivatives have been well-documented.[10][11] These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10][11][12] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent inflammatory mediators.[13]

Table 3: Anti-inflammatory Activity of Methyl Salicylate Derivatives

CompoundAssayMetricResultReference
Methyl Salicylate Glycoside (J12122)NO production in LPS-stimulated RAW 264.7 cellsInhibition at 3.0 µg/mL56.20%[12]
Methyl Salicylate Glycoside (J12123)NO production in LPS-stimulated RAW 264.7 cellsInhibition at 3.0 µg/mL51.72%[12]
Methyl Salicylate Derivative (M16)TNF-α release in LPS-stimulated RAW264.7 macrophagesInhibitionDose-dependent[10][11]
Methyl Salicylate Derivative (M16)IL-6 release in LPS-stimulated RAW264.7 macrophagesInhibitionDose-dependent[10][11]
Methyl Salicylate 2-O-β-d-lactoside (MSL)COX-1 InhibitionIC₅₀22.7 µM[13][14]
Methyl Salicylate 2-O-β-d-lactoside (MSL)COX-2 InhibitionIC₅₀5.58 µM[13][14]

Experimental Protocols

Detailed methodologies for the key assays cited in the evaluation of the biological activities of these compounds are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the in vitro antioxidant activity of pure compounds and extracts.

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. This reduces the radical to its non-radical form, resulting in a color change from purple to yellow, which is measured spectrophotometrically.[3][15]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store this solution in the dark.[3]

    • Prepare a series of concentrations of the test compound (acylated and non-acylated methyl hydroxybenzoates) and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Assay:

    • In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution.

    • Add the DPPH solution to each well/cuvette and mix thoroughly.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[15]

    • Measure the absorbance at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[6]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[16][17]

Procedure:

  • Cell Culture:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Expose the cells to various concentrations of the test compounds (acylated and non-acylated methyl hydroxybenzoates) for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Remove the treatment medium and add a fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • Incubate the plate for a few hours (e.g., 2-4 hours) at 37°C to allow for the formation of formazan crystals.[16]

  • Solubilization and Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[16]

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) can be calculated from the dose-response curve.

Griess Assay for Nitric Oxide (NO) Production

This assay is used to quantify nitrite levels in biological samples as an indirect measure of nitric oxide production, a key mediator in inflammation.

Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound. The intensity of the color is proportional to the nitrite concentration and is measured spectrophotometrically.[18][19][20]

Procedure:

  • Sample Preparation:

    • Collect cell culture supernatants after treating cells (e.g., RAW 264.7 macrophages) with an inflammatory stimulus (e.g., LPS) and the test compounds.

  • Standard Curve:

    • Prepare a standard curve using known concentrations of sodium nitrite.

  • Griess Reaction:

    • In a 96-well plate, add the cell culture supernatants and the nitrite standards.

    • Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution) to each well.[18][20]

    • Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.[20]

  • Measurement:

    • Measure the absorbance at a wavelength of approximately 540 nm.

  • Calculation:

    • Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

    • The percentage of inhibition of NO production can be calculated relative to the stimulated control.

Signaling Pathways and Mechanisms of Action

The enhanced biological activities of acylated methyl hydroxybenzoates can be attributed to their modulation of key cellular signaling pathways.

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[21][22] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[21] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.[22] These genes encode for protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). The potential of methyl hydroxybenzoate derivatives to activate this pathway underscores their antioxidant capabilities.[7]

Nrf2_Pathway cluster_nucleus Nuclear Events Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Acylated_MHB Acylated Methyl Hydroxybenzoate Acylated_MHB->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Caption: The Nrf2 antioxidant response pathway.

NF-κB Inflammatory Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[1][23] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins.[23] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[1][23] In the nucleus, NF-κB binds to specific DNA sequences to promote the expression of pro-inflammatory genes, including TNF-α, IL-6, and COX-2.[23] The ability of methyl salicylate derivatives to inhibit the production of these inflammatory mediators suggests that they may interfere with the NF-κB signaling pathway.[10][11]

NFkB_Pathway cluster_nucleus Nuclear Events Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates Acylated_MHB Acylated Methyl Hydroxybenzoate Acylated_MHB->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB->Inflammatory_Genes activates transcription Inflammation Inflammation Inflammatory_Genes->Inflammation promotes

Caption: The NF-κB inflammatory signaling pathway.

Conclusion

The acylation of methyl hydroxybenzoates represents a promising strategy for enhancing their biological activities. By increasing lipophilicity, acylation can potentially lead to improved cellular uptake and more potent antioxidant, antimicrobial, and anti-inflammatory effects. While direct comparative data on a single acylated methyl hydroxybenzoate versus its non-acylated parent is an area for future research, the evidence from structurally related compounds strongly supports the therapeutic potential of this chemical modification. Further investigation into the synthesis and biological evaluation of a focused library of acylated methyl hydroxybenzoates is warranted to fully elucidate their structure-activity relationships and potential applications in drug development.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methyl 4-acetamido-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 4-acetamido-2-hydroxybenzoate (CAS No. 4093-28-1), fostering a culture of safety and operational excellence.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this compound is harmful to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is a primary concern.

Personal Protective Equipment (PPE):

Proper PPE is non-negotiable. When handling this compound, always use the following:

  • Eye Protection: Wear safety glasses with side shields or goggles.[1]

  • Hand Protection: Wear protective gloves.

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[1]

  • Respiratory Protection: In case of dust formation, a dust mask or an approved respirator should be worn.[1][2]

Always work in a well-ventilated area, and ensure that eyewash stations and safety showers are readily accessible.[1][2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must consult local, regional, and national regulations for complete and accurate classification.[2][3]

For Small Quantities (Research & Development Scale):

  • Collection:

    • Carefully sweep up the solid material, avoiding dust formation.[2]

    • Place the collected solid into a suitable, clearly labeled, and sealed container for disposal.

  • Waste Container Labeling:

    • Label the container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number: "4093-28-1".

    • Indicate the associated hazards (e.g., "Harmful to Aquatic Life").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Keep it away from incompatible materials such as strong oxidizing agents.[1][4]

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[2]

For Larger Quantities (Pilot Plant or Manufacturing Scale):

The procedure for larger quantities is similar but requires more stringent controls to manage the increased risk.

  • Containment and Collection:

    • If a spill occurs, collect the spillage to prevent environmental release.

    • Use non-sparking tools and explosion-proof equipment if there is a risk of dust explosion.[1]

    • Transfer the material into approved, sealed, and properly labeled containers.

  • Waste Manifesting:

    • Larger quantities of hazardous waste will require a hazardous waste manifest for transportation and disposal, in accordance with regulatory requirements.

  • Professional Disposal:

    • Engage a certified environmental services company for the transportation and disposal of the waste at an approved waste disposal plant.[4]

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 4093-28-1[5]
Molecular Formula C₁₀H₁₁NO₄[6]
Molecular Weight 209.20 g/mol [5]
Melting Point 125 °C[1]
Flash Point 168 °C[1]
Partition Coefficient (log Pow) 1.98[1]

Experimental Workflow and Logical Relationships

To provide a clear visual guide, the following diagrams illustrate the key workflows and logical relationships in the proper handling and disposal of this compound.

Caption: Disposal workflow for this compound.

SafetyLogic cluster_hazard Identified Hazard cluster_control Control Measures cluster_outcome Desired Outcome H1 Aquatic Toxicity C1 Prevent Environmental Release H1->C1 C2 Wear Appropriate PPE H1->C2 C3 Segregate as Hazardous Waste H1->C3 O1 Safe & Compliant Disposal C1->O1 C2->O1 C3->O1

Caption: Logical relationship between hazard and control measures.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 4-acetamido-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of Methyl 4-acetamido-2-hydroxybenzoate (CAS No. 4093-28-1). Researchers, scientists, and drug development professionals are advised to adhere strictly to these guidelines to ensure a safe laboratory environment.

This compound, a reagent utilized in pharmaceutical synthesis, requires careful handling to mitigate potential risks. While detailed hazard information for this specific compound is not extensively documented, adherence to best practices for handling similar chemical compounds is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The following table outlines the recommended personal protective equipment to be used when handling this compound. These recommendations are based on available safety data for the compound and related chemical structures.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield may be required in situations with a higher risk of splashing.Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or protective clothing is mandatory to prevent skin contact.Gloves should be inspected for integrity before each use.
Respiratory A dust respirator or a NIOSH-approved respirator should be used if dust is generated. In case of inadequate ventilation, a self-contained breathing apparatus (SCBA) may be necessary.Follow the OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following step-by-step operational plan provides a framework for safe handling.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed when not in use.

2. Handling and Use:

  • All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.

  • Ensure that an eyewash station and a safety shower are readily accessible.

  • Wear the appropriate personal protective equipment as detailed in the table above.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the area where the chemical is handled.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.

3. Spill Management:

  • In the event of a spill, evacuate the area if necessary.

  • Wear appropriate PPE, including respiratory protection.

  • Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1]

  • Clean the spill area with soap and water.

4. Disposal:

  • Dispose of waste material, including contaminated PPE and empty containers, in accordance with all applicable federal, state, and local environmental regulations.

  • Do not dispose of the chemical down the drain.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Protocol: General Weighing Procedure

This protocol outlines a standard procedure for weighing solid this compound to minimize exposure.

  • Preparation: Don all required PPE. Ensure the analytical balance is clean, calibrated, and located inside a chemical fume hood or a ventilated enclosure.

  • Taring: Place a clean, dry weighing vessel (e.g., weigh boat or vial) on the balance pan and tare the balance.

  • Dispensing: Carefully transfer the desired amount of this compound from the stock container to the weighing vessel using a clean spatula. Avoid generating dust.

  • Measurement: Record the weight.

  • Closure: Securely close the stock container immediately after dispensing.

  • Cleanup: Clean the spatula and any minor spills within the weighing area. Dispose of any contaminated wipes as chemical waste.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 4-acetamido-2-hydroxybenzoate
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Reactant of Route 2
Methyl 4-acetamido-2-hydroxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.